molecular formula C9H14O3 B2784942 Methyl 2-(3-oxocyclohexyl)acetate CAS No. 2808-12-0

Methyl 2-(3-oxocyclohexyl)acetate

Cat. No.: B2784942
CAS No.: 2808-12-0
M. Wt: 170.208
InChI Key: XLWYQNLUACCYOT-UHFFFAOYSA-N
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Description

Methyl 2-(3-oxocyclohexyl)acetate is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.208. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(3-oxocyclohexyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3-oxocyclohexyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(3-oxocyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWYQNLUACCYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Isomeric Distinction of 2-Oxo- and 3-Oxo Cyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The positional isomerism of functional groups within a molecule can impart profoundly different chemical and biological properties. This guide provides a detailed comparative analysis of 2-oxocyclohexyl acetate and 3-oxocyclohexyl acetate. The core difference lies in their classification: the 2-oxo isomer is a β-keto ester, while the 3-oxo isomer is a γ-keto ester. This distinction governs their electronic properties, enol content, synthetic accessibility, and reactivity. For researchers in organic synthesis and drug development, understanding these nuances is paramount for the strategic design of reaction pathways and the development of novel molecular entities. This document elucidates these differences through a detailed examination of their synthesis, spectroscopic signatures, and chemical reactivity, providing both theoretical grounding and practical methodologies.

Core Structural and Electronic Differences

The fundamental distinction between 2-oxocyclohexyl acetate and 3-oxocyclohexyl acetate arises from the spatial relationship between the ketone and the ester functionalities.

  • 2-Oxocyclohexyl Acetate (A β-Keto Ester): In this isomer, the carbonyl groups are in a 1,3-relationship (or β-position relative to each other). This arrangement leads to significant electronic interaction. The methylene group at the C6 position is flanked by two carbonyl groups (the ketone and the ester carbonyl, via the ring structure), although the primary activating effect is from the adjacent ketone. Crucially, the structure is prone to keto-enol tautomerism, a feature that dominates its reactivity.[1][2]

  • 3-Oxocyclohexyl Acetate (A γ-Keto Ester): Here, the carbonyl groups are in a 1,4-relationship (γ-position). They are electronically isolated by an additional methylene group. Consequently, the two functional groups behave more independently, resembling a simple ketone and a simple ester within the same molecule.[1] The potential for intramolecular interactions is significantly reduced compared to the β-isomer.

Caption: Chemical structures of the β- and γ-keto ester isomers.

Strategic Synthesis of 2-Oxo and 3-Oxo Isomers

The divergent structures of these isomers necessitate distinct synthetic strategies. The choice of starting material and reaction type is critical to ensure regiochemical control.

Synthesis of 2-Oxocyclohexyl Acetate

The most direct route involves the α-functionalization of cyclohexanone. A common and effective method is the oxidation of a cyclohexanone enolate followed by acetylation, or direct α-acetoxylation.

  • Methodology: Lead(IV) Acetate Mediated α-Acetoxylation This method provides a direct conversion of cyclohexanone to its 2-acetoxy derivative. Lead tetraacetate acts as an oxidant and acetate source.

    Protocol Synopsis:

    • Cyclohexanone is dissolved in a suitable solvent like acetic acid or benzene.

    • Lead(IV) acetate is added portion-wise at a controlled temperature (e.g., room temperature to 50 °C).

    • The reaction proceeds via an enol or enolate intermediate which is oxidized by Pb(IV), followed by ligand transfer of an acetate group.

    • Upon completion, the lead salts are removed by filtration, and the product is isolated via extraction and purified by chromatography.

Synthesis of 3-Oxocyclohexyl Acetate

Synthesizing the 3-oxo isomer requires a starting material with pre-installed functionality at the 1 and 3 positions, or a method that directs functionalization to the β-position of an enone.

  • Methodology 1: Acetylation of 3-Hydroxycyclohexanone This approach is straightforward if the corresponding keto-alcohol is available. 3-Hydroxycyclohexanone can be synthesized via several methods, including eco-friendly microbial transformations.[3]

    Protocol Synopsis:

    • 3-Hydroxycyclohexanone is dissolved in a non-protic solvent (e.g., dichloromethane) with a base such as triethylamine or pyridine.

    • Acetyl chloride or acetic anhydride is added dropwise at 0 °C.

    • The reaction is stirred until completion (monitored by TLC).

    • The mixture is washed with aqueous acid and base to remove excess reagents, and the organic layer is dried and concentrated. The product is purified by distillation or chromatography.

  • Methodology 2: Conjugate Addition to Cyclohexenone A Michael addition of an acetate equivalent to cyclohexenone, followed by tautomerization, can also yield the desired product, though this route is often less direct.

Caption: High-level synthetic workflows for the target isomers.

Spectroscopic Differentiation: A Predictive and Confirmatory Analysis

Spectroscopic techniques are the most powerful tools for distinguishing between the 2-oxo and 3-oxo isomers. The differences in their electronic and structural environments lead to unique spectral fingerprints.

¹H NMR Spectroscopy
  • 2-Oxocyclohexyl Acetate: The most notable feature is the downfield signal for the methine proton at C2, which bears the acetate group (-CH(OAc)-). This proton is deshielded by both the adjacent ketone and the acetate's ester oxygen. Its signal is expected to be a doublet of doublets around 5.1 ppm .[4] The protons on the carbons alpha to the ketone (C6) will appear as complex multiplets further upfield.

  • 3-Oxocyclohexyl Acetate (Predicted): The methine proton at C1 (-CH(OAc)-) would be deshielded by the acetate group, appearing around 4.7-5.0 ppm . The key difference is the protons alpha to the ketone (at C2 and C4). These four protons would appear as distinct multiplets in the 2.2-2.6 ppm range, deshielded relative to other ring protons.

¹³C NMR Spectroscopy
  • 2-Oxocyclohexyl Acetate: Experimental data shows the ketone carbonyl (C1) at ~205 ppm , the ester carbonyl at ~170 ppm , and the methine carbon (C2) at ~75 ppm .[5]

  • 3-Oxocyclohexyl Acetate (Predicted): The ketone carbonyl (C3) would be expected around 208-211 ppm , similar to cyclohexanone.[6] The ester carbonyl would be at ~170 ppm . The methine carbon bearing the acetate (C1) would be found around 70-75 ppm . Critically, the carbons alpha to the ketone (C2 and C4) would appear around 40-45 ppm , while in the 2-oxo isomer, only one alpha carbon (C6) is a simple methylene.

Infrared (IR) Spectroscopy

Both isomers will exhibit two strong carbonyl (C=O) stretching absorptions.[7]

  • Ester C=O: Typically observed around 1735-1745 cm⁻¹ .

  • Ketone C=O: Observed around 1715-1725 cm⁻¹ for a saturated six-membered ring ketone.[8]

The key distinction for the 2-oxo isomer is its potential for enolization. In the enol form, the spectrum would change dramatically: the ketone peak would disappear, a broad O-H stretch would appear (~3200-3600 cm⁻¹), a C=C stretch would appear (~1640 cm⁻¹), and the ester carbonyl would shift to a lower frequency (~1650 cm⁻¹) due to conjugation and intramolecular hydrogen bonding.[9][10] The 3-oxo isomer has a much lower tendency to enolize, so its spectrum is expected to show two distinct and sharp carbonyl peaks under standard conditions.

Mass Spectrometry (MS)

Both isomers have the same molecular formula (C₈H₁₂O₃) and molecular weight (156.18 g/mol ).[5] Their fragmentation patterns, however, will differ.

  • Common Fragmentation: A primary loss of acetic acid (60 Da) via elimination or loss of an acetoxy radical (59 Da) is expected for both.

  • Distinguishing Fragmentation: For the 3-oxo isomer, a McLafferty rearrangement is possible, involving the transfer of a hydrogen from C5 to the ketone oxygen, followed by cleavage of the C3-C4 bond. This would lead to characteristic neutral loss fragments not readily formed from the 2-oxo isomer. Alpha-cleavage adjacent to the ketone (e.g., at the C2-C3 or C3-C4 bond) will also produce different fragment ions for each isomer.

Spectroscopic Feature 2-Oxocyclohexyl Acetate (β-Keto Ester) 3-Oxocyclohexyl Acetate (γ-Keto Ester)
¹H NMR (Key Signal) -CH(OAc)- proton at ~5.1 ppm (dd)[4]-CH(OAc)- proton at ~4.7-5.0 ppm; distinct α-keto protons at ~2.2-2.6 ppm
¹³C NMR (Key Carbons) Ketone C=O: ~205 ppm; C-OAc: ~75 ppm[5]Ketone C=O: ~210 ppm; C-OAc: ~70-75 ppm; α-keto CH₂: ~40-45 ppm
IR (cm⁻¹) Ketone (~1720), Ester (~1740). Potential for enol bands (broad OH, C=C, H-bonded C=O ~1650).[9][10]Sharp, distinct Ketone (~1715) and Ester (~1740) peaks.
Mass Spec Fragmentation Alpha-cleavage at C1-C2 and C2-C3 bonds.Alpha-cleavage at C2-C3 and C3-C4 bonds; McLafferty rearrangement possible.

Comparative Chemical Reactivity: The Influence of Functional Group Proximity

The divergent reactivity of the two isomers is a direct consequence of their β- and γ-dicarbonyl nature.[1]

Keto-Enol Tautomerism and Enolate Formation

This is the most significant point of differentiation.

  • 2-Oxocyclohexyl Acetate: As a β-keto ester, it exists in equilibrium with its enol tautomer. The enol form is stabilized by conjugation and a six-membered intramolecular hydrogen bond.[2] This equilibrium is highly sensitive to solvent polarity.[2] The presence of a significant enol population means the molecule can react as a nucleophile at the α-carbon without the need for a strong base.

  • 3-Oxocyclohexyl Acetate: Lacking the 1,3-dicarbonyl system, it has a much lower percentage of enol tautomer at equilibrium, similar to a simple ketone.[11] To generate a reactive enolate, a strong base (e.g., LDA, NaH) is required. Furthermore, deprotonation can occur at either C2 or C4, leading to potential regioselectivity issues if the ring is substituted.

Caption: Keto-enol tautomerism in 2-oxocyclohexyl acetate.

Characteristic Reactions

The distinct enolate chemistry of each isomer opens up different synthetic pathways.

  • Reactions of 2-Oxocyclohexyl Acetate (β-Keto Ester):

    • Alkylation/Acylation: The enolate is readily formed and can be alkylated or acylated at the C6 position.

    • Heterocycle Synthesis: β-Keto esters are classic precursors for synthesizing heterocycles like pyrazoles (with hydrazine) and pyrimidines (with urea/thiourea). They are key substrates in reactions like the Hantzsch Pyridine Synthesis .[12]

  • Reactions of 3-Oxocyclohexyl Acetate (γ-Keto Ester):

    • Intramolecular Reactions: The 1,4-relationship of the carbonyls is ideal for intramolecular cyclizations to form five-membered rings.

    • Heterocycle Synthesis (Paal-Knorr): This is the hallmark reaction of 1,4-dicarbonyl compounds. Acid-catalyzed reaction with ammonia or primary amines yields pyrroles, while reaction with dehydrating agents (like P₂O₅ or H₂SO₄) yields furans.[13][14][15] This provides a powerful and direct route to highly substituted five-membered aromatic heterocycles.

Implications in Drug Discovery and Development

The choice between a β- or γ-keto ester scaffold is a strategic decision in medicinal chemistry.

  • As Synthetic Intermediates: The isomers provide access to different families of heterocycles, which are privileged structures in drug discovery. A synthetic plan targeting a furan- or pyrrole-containing drug would favor a γ-keto ester intermediate, whereas a plan targeting a pyrazolone or dihydropyridine would utilize a β-keto ester.[16]

  • As Pharmacophores: The spatial arrangement of the ketone (hydrogen bond acceptor) and ester (hydrogen bond acceptor, lipophilic group) creates distinct pharmacophores. The 1,3-relationship in the 2-oxo isomer presents a chelating motif capable of binding to metal ions in metalloenzymes. The 1,4-relationship in the 3-oxo isomer places these features further apart, allowing them to interact with different residues in a target protein's binding site.

Experimental Methodologies

Protocol: Synthesis of 3-Oxocyclohexyl Acetate

This protocol details the acetylation of 3-hydroxycyclohexanone.

Materials:

  • 3-Hydroxycyclohexanone (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.2 eq)

  • Acetyl Chloride (1.1 eq)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve 3-hydroxycyclohexanone in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the flask to 0 °C in an ice bath.

  • Add pyridine to the solution and stir for 5 minutes.

  • Add acetyl chloride dropwise via syringe over 10 minutes. A white precipitate (pyridinium hydrochloride) will form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 3-oxocyclohexyl acetate.

Protocol: ¹³C NMR Spectroscopic Analysis

This protocol provides a general method for acquiring a quantitative ¹³C NMR spectrum.

Instrumentation & Reagents:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS)

  • Sample (~20-30 mg)

Procedure:

  • Accurately weigh the sample and dissolve it in ~0.6 mL of CDCl₃ in a vial.

  • Transfer the solution to an NMR tube.

  • Acquire a standard proton-decoupled ¹³C spectrum. Typical parameters include a 30° pulse angle and a sufficient relaxation delay (e.g., 5-10 seconds) to allow for full magnetization recovery, which is important for comparing signal intensities.

  • A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Identify and assign the peaks for the ketone carbonyl (>200 ppm), ester carbonyl (~170 ppm), C-OAc carbon (~70-80 ppm), and the aliphatic ring carbons based on predicted chemical shifts and comparison with spectral databases.

Conclusion

The isomeric relationship between 2-oxocyclohexyl acetate and 3-oxocyclohexyl acetate provides a classic example of how a simple change in substituent position leads to vastly different chemical entities. The β-keto ester nature of the 2-oxo isomer is defined by its acidic α-protons and significant keto-enol tautomerism, making it a versatile nucleophile and a precursor to six-membered heterocycles. In contrast, the γ-keto ester structure of the 3-oxo isomer contains more independent functional groups and is an ideal substrate for the Paal-Knorr synthesis of five-membered heterocycles. A thorough understanding of their respective synthesis, spectroscopy, and reactivity is essential for any scientist leveraging these powerful synthons in research and development.

References

Click to expand
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  • St. Paul's Cathedral Mission College, Department of Chemistry. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Joshua S. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone [Video]. YouTube. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Mastering β-keto esters. ResearchGate. [Link]

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  • Kavitha, C., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 118. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

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  • Smith, B. C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Zhang, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 14(6), 397. [Link]

  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. [Link]

  • Supporting Information for an article. (n.d.). Semantic Scholar. [Link]

  • Reddy, R. S., et al. (2009). Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates. The Journal of Organic Chemistry, 74(4), 1763–1766. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. [Link]

  • Wikipedia contributors. (2023, December 2). Paal–Knorr synthesis. Wikipedia. [Link]

  • Kavitha, C., et al. (2012). Simple, fast and efficient synthesis of β-keto esters from the esters of heteroaryl compounds, its antimicrobial study and cytotoxicity towards various cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 22(15), 4994-4999. [Link]

  • Chemistry Stack Exchange. (2020, April 1). How to prepare cyclohexanone without starting with cyclohexanol?[Link]

  • Pathshala, E. P. G. (n.d.). IR Spectroscopy. [Link]

  • Schiavoni, M. M., et al. (2001). Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. Journal of Raman Spectroscopy, 32(5), 319-329. [Link]

  • Dr. Anil Palve Academy. (2015, July 4). Paal Knorr Synthesis of Furan - Mechanism [Video]. YouTube. [Link]

  • Kliukin, K., et al. (2021). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester. ChemRxiv. [Link]

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  • LibreTexts Chemistry. (2024, September 30). 22.1: Keto-Enol Tautomerism. [Link]

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Sources

An In-Depth Technical Guide to Methyl 2-(3-oxocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(3-oxocyclohexyl)acetate, a versatile β-keto ester with significant potential as a building block in organic synthesis and medicinal chemistry. This document details its fundamental chemical properties, including its molecular weight and formula, and provides a plausible, detailed protocol for its synthesis via Dieckmann condensation. Furthermore, this guide outlines robust methods for its purification and offers a thorough characterization of its spectral properties through predicted ¹H NMR, ¹³C NMR, and IR spectroscopy. Safety considerations and potential applications in drug discovery are also discussed, positioning this molecule as a valuable intermediate for the synthesis of complex carbocyclic structures and pharmacologically active agents.

Core Molecular Attributes

Methyl 2-(3-oxocyclohexyl)acetate is a bifunctional organic molecule featuring both a ketone and a methyl ester functional group. This unique combination makes it a valuable synthon for a variety of chemical transformations.

Molecular Formula: C₉H₁₄O₃[1]

Molecular Weight: 170.21 g/mol [1]

Table 1: Key Physicochemical Properties

PropertyValueSource
IUPAC Name methyl 2-(3-oxocyclohexyl)acetatePubChem[1]
CAS Number 2808-12-0PubChem[1]
SMILES COC(=O)CC1CCCC(=O)C1PubChem[1]
Monoisotopic Mass 170.0943 g/mol PubChem[1]
Predicted XLogP3 0.7PubChem[1]

Molecular Structure:

Caption: 2D structure of Methyl 2-(3-oxocyclohexyl)acetate.

Synthesis and Purification

Synthetic Strategy: The Dieckmann Condensation

The synthesis of Methyl 2-(3-oxocyclohexyl)acetate, a cyclic β-keto ester, can be efficiently achieved through an intramolecular Claisen condensation, known as the Dieckmann condensation. This reaction involves the cyclization of a linear diester in the presence of a strong base to form a five- or six-membered ring. For the synthesis of a six-membered ring like in the target molecule, a 1,7-diester is the required starting material.

The overall transformation involves the deprotonation of an α-carbon of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. Subsequent elimination of an alkoxide leads to the formation of the cyclic β-keto ester.

Dieckmann_Condensation cluster_steps Reaction Pathway start 1,7-Diester enolate Enolate Intermediate start->enolate Deprotonation cyclized Cyclized Intermediate enolate->cyclized Intramolecular Nucleophilic Attack product β-Keto Ester cyclized->product Elimination of RO⁻ product->product Deprotonation (drives equilibrium) acid + H₃O⁺ (Acid Workup) base + Base (e.g., NaOEt)

Caption: Generalized workflow for the Dieckmann Condensation.

Experimental Protocol: Synthesis

This protocol describes a plausible method for the synthesis of Methyl 2-(3-oxocyclohexyl)acetate from a suitable 1,7-diester precursor, such as dimethyl 4-acetylpimelate.

Materials:

  • Dimethyl 4-acetylpimelate

  • Sodium metal

  • Anhydrous ethanol

  • Toluene, anhydrous

  • Hydrochloric acid, concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add anhydrous toluene.

  • Addition of Diester: Dissolve dimethyl 4-acetylpimelate in anhydrous toluene and add it dropwise to the stirred sodium ethoxide solution at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a beaker of ice. Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude Methyl 2-(3-oxocyclohexyl)acetate can be purified by fractional distillation under reduced pressure or by column chromatography.

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20-30%).

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack a column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.

    • Elute the column with the gradient of ethyl acetate in hexanes.

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Analytical Characterization

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Methyl 2-(3-oxocyclohexyl)acetate is expected to show distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.70Singlet3H-OCH₃ (methyl ester)
~ 2.20 - 2.60Multiplet4H-CH₂-C(=O)- and -C(=O)-CH₂-
~ 1.50 - 2.10Multiplet7HCyclohexyl ring protons
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 210C=O (ketone)
~ 173C=O (ester)
~ 52-OCH₃ (methyl ester)
~ 20 - 50Cyclohexyl and acetate methylene carbons
Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the ketone and ester functional groups.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 2940Medium-StrongC-H stretch (aliphatic)
~ 1735StrongC=O stretch (ester)
~ 1715StrongC=O stretch (ketone)
~ 1170StrongC-O stretch (ester)

Safety and Handling

Methyl 2-(3-oxocyclohexyl)acetate is classified as an irritant.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications in Drug Development and Research

While specific applications of Methyl 2-(3-oxocyclohexyl)acetate in the synthesis of known drugs are not widely documented, its structure as a functionalized cyclohexanone makes it a valuable building block in medicinal chemistry.

  • Scaffold for Carbocyclic Analogs: The cyclohexanone core can serve as a scaffold for the synthesis of a variety of carbocyclic compounds. The ketone and ester functionalities provide handles for further chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

  • Precursor to Heterocyclic Systems: The dicarbonyl nature of β-keto esters allows for their use as precursors in the synthesis of various heterocyclic compounds through condensation reactions with dinucleophiles like hydrazines, ureas, and amidines.

  • Probing Structure-Activity Relationships (SAR): In drug discovery programs, molecules like Methyl 2-(3-oxocyclohexyl)acetate can be used to generate libraries of related compounds to explore the structure-activity relationships of a particular therapeutic target. The ability to modify both the ring and the acetate side chain provides a means to systematically alter the steric and electronic properties of the molecule.

Conclusion

Methyl 2-(3-oxocyclohexyl)acetate, with a molecular formula of C₉H₁₄O₃ and a molecular weight of 170.21 g/mol , is a valuable and versatile chemical intermediate. Its synthesis can be achieved through established organic reactions like the Dieckmann condensation. The presence of both a ketone and an ester functional group within a carbocyclic framework makes it an attractive starting material for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. Proper handling and safety precautions are necessary due to its irritant nature. This guide provides a foundational understanding of this compound for researchers and scientists looking to utilize it in their synthetic endeavors.

References

  • PubChem. (n.d.). Methyl 2-(3-oxocyclohexyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Guide: Methyl 2-(3-oxocyclohexyl)acetate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the applications of Methyl 2-(3-oxocyclohexyl)acetate in organic synthesis.

CAS Number: 2808-12-0 Formula: C


H

O

Molecular Weight: 170.21 g/mol IUPAC Name: Methyl 2-(3-oxocyclohexyl)acetate[1][2][3][4][5]

Executive Summary

Methyl 2-(3-oxocyclohexyl)acetate is a bifunctional cyclohexane scaffold characterized by a 1,3-relationship between a ketone and an acetate side chain.[5] This structural motif is a "privileged scaffold" in medicinal chemistry and total synthesis, serving as a precursor to isoquinoline alkaloids, complex terpenoids, and pharmaceutical intermediates.[5]

Its utility stems from its desymmetrized functionality : the ketone allows for nucleophilic additions, reductive aminations, and


-functionalization, while the ester provides an orthogonal handle for chain elongation or lactonization.[5] This guide details the synthesis, stereochemical control, and divergent applications of this versatile building block.[5]

Synthesis of the Core Reagent

The industrial and laboratory standard for synthesizing Methyl 2-(3-oxocyclohexyl)acetate relies on the conjugate addition (Michael Addition) of malonate equivalents to 2-cyclohexen-1-one, followed by decarboxylation.[5] This route is preferred for its scalability and thermodynamic control.[5]

Validated Synthetic Route

The synthesis typically proceeds in three stages:

  • Michael Addition: Reaction of dimethyl malonate with 2-cyclohexen-1-one under basic conditions (NaOMe/MeOH).

  • Krapcho Decarboxylation: Removal of one ester group to yield the mono-ester.[5]

  • Esterification (if acid intermediate is isolated): Conversion to the methyl ester.[5]

DOT Diagram: Synthesis Pathway

Synthesis Start 2-Cyclohexen-1-one Inter1 Michael Adduct (Diester Intermediate) Start->Inter1 1,4-Addition Reagent Dimethyl Malonate (NaOMe, MeOH) Reagent->Inter1 Product Methyl 2-(3-oxocyclohexyl)acetate (CAS 2808-12-0) Inter1->Product -CO2 Step2 NaCl, DMSO, H2O (Krapcho Decarboxylation) Step2->Product

Figure 1: Scalable synthesis of Methyl 2-(3-oxocyclohexyl)acetate via Michael addition and decarboxylation.[6][7]

Experimental Protocol (Self-Validating)

Objective: Synthesis of Methyl 2-(3-oxocyclohexyl)acetate from 2-cyclohexen-1-one.

Reagents:

  • 2-Cyclohexen-1-one (1.0 equiv)

  • Dimethyl malonate (1.2 equiv)

  • Sodium methoxide (0.1 equiv, cat.)[5]

  • Methanol (Solvent)[6]

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under N

    
     atmosphere.
    
  • Initiation: Add Sodium methoxide (0.54 g, 10 mmol) to anhydrous Methanol (100 mL). Stir until dissolved.

  • Addition: Add Dimethyl malonate (13.7 mL, 120 mmol) dropwise over 10 minutes. Stir for 30 minutes at room temperature to generate the enolate.

  • Conjugate Addition: Add 2-Cyclohexen-1-one (9.7 mL, 100 mmol) dropwise. The solution may turn slightly yellow.[5]

  • Reaction: Heat to reflux (65°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[5] Disappearance of enone indicates completion.[5]

  • Workup: Cool to RT. Quench with saturated NH

    
    Cl (50 mL). Extract with EtOAc (3 x 50 mL). Dry organic phase over MgSO
    
    
    
    and concentrate in vacuo.
  • Decarboxylation (Krapcho): Dissolve the crude diester in DMSO (50 mL). Add NaCl (1.2 equiv) and H

    
    O (2 equiv).[5] Heat to 160°C for 3 hours (CO
    
    
    
    evolution observed).[5]
  • Purification: Cool, dilute with water, extract with ether. Purify via flash chromatography (SiO

    
    , 10-20% EtOAc in Hexanes) to yield the title compound as a colorless oil.[5]
    

Yield Expectation: 75-85% overall.

Structural Divergence & Reactivity

The molecule possesses two electrophilic sites with distinct reactivity profiles.[5] This allows for chemoselective transformations .[5]

Functional GroupReactivity ModeKey ReagentsApplication
C3-Ketone Highly ElectrophilicNaBH

, K-Selectride, R-NH

Stereoselective reduction, Reductive amination
C1-Acetate Less ElectrophilicLiAlH

, DIBAL-H, NaOH
Chain extension, Lactonization
C2/C4-Alpha Nucleophilic (Enolizable)LDA/R-X, LHMDSRegioselective alkylation
Stereochemical Considerations

The 1,3-substitution pattern creates cis and trans diastereomers.[5]

  • Thermodynamic Product: The cis-isomer (diequatorial conformation) is generally more stable.[5]

  • Kinetic Resolution: Enzymatic hydrolysis (e.g., using Candida antarctica Lipase B) can resolve the racemic mixture to yield enantiopure (1R,3R) or (1S,3S) building blocks.[5]

Key Applications in Drug Development[5][8]

Synthesis of Isoquinoline Alkaloids

Methyl 2-(3-oxocyclohexyl)acetate is a precursor to Scoulerine and Berbine alkaloids.[5] The ketone moiety undergoes reductive amination with dopamine derivatives, followed by Pictet-Spengler cyclization involving the ester side chain (often after reduction to the aldehyde or alcohol).[5]

Mechanism: Pictet-Spengler Strategy
  • Reductive Amination: Ketone + Homoveratrylamine

    
     Secondary Amine.[5]
    
  • Cyclization: The amine attacks the ester (lactamization) or the reduced alcohol (Bischler-Napieralski/Pictet-Spengler) to close the heterocyclic rings characteristic of protoberberines.[5]

Actinoranone Core Construction

In the total synthesis of Actinoranone (a potent cytotoxic polyketide), the 3-oxocyclohexyl acetate scaffold serves as the B-ring precursor.[5] The 1,3-functionalization allows for the precise installation of the trans-decalin system via Robinson Annulation or similar condensation strategies.[5]

Enzymatic Desymmetrization for Chiral Building Blocks

For drug candidates requiring high enantiopurity, this scaffold is an ideal substrate for biocatalysis.[5]

  • Protocol: Incubate racemic Methyl 2-(3-oxocyclohexyl)acetate with CAL-B (Novozym 435) in phosphate buffer.

  • Outcome: The lipase selectively hydrolyzes the ester of one enantiomer to the free acid, leaving the other enantiomer as the ester.[5] This provides access to both (

    
    ) and (
    
    
    
    ) enantiomers with >98% ee.[5]

Advanced Experimental Workflows

Divergent Synthesis Diagram

The following diagram illustrates how this single precursor branches into three distinct chemical spaces: Alkaloids, Terpenes, and Chiral Synthons.[5]

Applications Core Methyl 2-(3-oxocyclohexyl)acetate (Core Scaffold) Path1 Reductive Amination + Cyclization Core->Path1 Path2 Enzymatic Resolution (CAL-B Lipase) Core->Path2 Path3 Wittig / Grignard Addition Core->Path3 Prod1 Isoquinoline Alkaloids (e.g., Scoulerine) Path1->Prod1 Pictet-Spengler Prod2 Chiral Building Blocks (>98% ee) Path2->Prod2 Hydrolysis Prod3 Terpenoid Intermediates (Exocyclic Alkenes) Path3->Prod3 C=C Formation

Figure 2: Divergent synthetic utility of the 3-oxocyclohexyl acetate scaffold.

Troubleshooting Common Issues
  • Issue: Low yield in Michael Addition.

    • Solution: Ensure strictly anhydrous conditions.[5] Water quenches the enolate.[5] Use freshly prepared NaOMe.

  • Issue: Incomplete Decarboxylation.

    • Solution: Increase temperature to 160°C. Ensure LiCl or NaCl is present to facilitate the Krapcho mechanism via the halide attack on the methyl group.[5]

  • Issue: Poor Diastereoselectivity (cis/trans mixture).

    • Solution: Equilibration.[5] Treat the mixture with a catalytic amount of base (NaOMe) in MeOH to thermodynamic equilibrium, which favors the diequatorial cis-isomer.[5]

References

  • National Center for Biotechnology Information (NCBI). (2025).[5] PubChem Compound Summary for CID 566095, Methyl 2-(3-oxocyclohexyl)acetate. Retrieved from [Link]

  • Accela ChemBio. (n.d.).[3][5] Product Information: Methyl 2-(3-Oxocyclohexyl)acetate (CAS 2808-12-0).[1][2][3][4] Retrieved from [Link]

  • University of Pittsburgh. (2016). Catalytic Asymmetric Alkylations of Latent Enolates. D-Scholarship@Pitt.[5] Retrieved from [Link]

Sources

Methodological & Application

synthesis of tryptamine derivatives using Methyl 2-(3-oxocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for synthesizing 1,2,3,4-tetrahydrocarbazole derivatives—widely recognized as conformationally restricted tryptamine analogs—using Methyl 2-(3-oxocyclohexyl)acetate as the core building block. By leveraging the Fischer Indole Synthesis (FIS), researchers can access the tricyclic core common to melatonin receptor agonists (e.g., Ramelteon) and serotonin modulators. This guide addresses the critical challenge of regiocontrol in 3-substituted cyclohexanones, providing a self-validating protocol to maximize the yield of the pharmacologically relevant 2-substituted tetrahydrocarbazole isomer.

Introduction & Chemical Logic

The target transformation involves the reaction of Methyl 2-(3-oxocyclohexyl)acetate (a 3-substituted cyclohexanone derivative) with phenylhydrazine. The resulting product is a tetrahydrocarbazole , which contains the indole nucleus fused to a cyclohexane ring.

Why this matters: In medicinal chemistry, the tetrahydrocarbazole scaffold is a "rigidified" tryptamine. The ethylamine side chain of tryptamine is embedded within the C-ring (cyclohexane), reducing conformational entropy and often increasing receptor selectivity.

The Regioselectivity Challenge

The critical quality attribute (CQA) of this synthesis is regiochemistry .

  • The Substrate: The starting material is an unsymmetrical ketone (substituted at the 3-position relative to the carbonyl).

  • The Conflict: Formation of the "ene-hydrazine" intermediate—the rate-determining step for cyclization—can occur towards either C2 or C4 of the cyclohexanone ring.

  • The Outcome:

    • Path A (Kinetic/Steric Control): Enolization away from the substituent (towards C6, which becomes C1 in the product) is sterically less hindered but less substituted.

    • Path B (Thermodynamic Control): Enolization towards the substituent (towards C2) is often disfavored sterically.

    • Field Insight: For 3-substituted cyclohexanones, the Fischer indolization predominantly yields the 2-substituted tetrahydrocarbazole (via enolization at C2 of the ketone, leading to the "para" position relative to the indole nitrogen in the final structure). This is the desired isomer for most tryptamine-mimicking drugs.

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the bifurcation point where regioselectivity is determined.

FischerIndoleMechanism Start Methyl 2-(3-oxocyclohexyl)acetate + Phenylhydrazine Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation (-H2O) Enamine_A Enamine A (Double bond at C2) Hydrazone->Enamine_A Acid Catalysis Enamine_B Enamine B (Double bond at C6) Hydrazone->Enamine_B Acid Catalysis Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine_A->Sigmatropic Enamine_B->Sigmatropic Product_Major MAJOR PRODUCT: 2-substituted-tetrahydrocarbazole (Rigid Tryptamine Analog) Sigmatropic->Product_Major Cyclization (-NH3) Product_Minor MINOR PRODUCT: 4-substituted-tetrahydrocarbazole Sigmatropic->Product_Minor Cyclization (-NH3)

Figure 1: Mechanistic bifurcation in the Fischer Indole Synthesis of 3-substituted cyclohexanones. The 2-substituted isomer is typically favored.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 2-(1,2,3,4-tetrahydro-9H-carbazol-2-yl)acetate.

Materials & Reagents
ReagentEquiv.RoleNotes
Methyl 2-(3-oxocyclohexyl)acetate 1.0SubstratePurity >95% recommended
Phenylhydrazine HCl 1.1Nitrogen SourceToxic; handle with care
Glacial Acetic Acid (AcOH) SolventSolvent/CatalystAnhydrous
Sulfuric Acid (H₂SO₄) 0.1Co-catalystOptional, accelerates reaction
Sat. NaHCO₃ N/AQuenchingFor neutralization
Step-by-Step Methodology

1. Hydrazone Formation (In Situ)

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen manifold.[1][2]

  • Charging: Add Methyl 2-(3-oxocyclohexyl)acetate (10.0 mmol) and Phenylhydrazine Hydrochloride (11.0 mmol) to the flask.

  • Solvent: Add Glacial Acetic Acid (30 mL).

    • Expert Note: While ethanol is often used, acetic acid serves as both solvent and catalyst, driving the equilibrium toward the enamine more effectively for difficult substrates.

2. Cyclization (Fischer Indolization) [3]

  • Activation: If the reaction is sluggish at room temperature, add conc.

    
     (0.5 mL) dropwise.
    
  • Heating: Heat the mixture to 80°C for 2–4 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 4:1). The hydrazone intermediate (often yellow/orange) should disappear, replaced by a fluorescent indole spot (often turns purple/blue with Vanillin stain).

  • Completion: The reaction is complete when the starting ketone is fully consumed.

3. Workup & Isolation

  • Cooling: Cool the reaction mixture to room temperature.

  • Precipitation/Extraction: Pour the mixture into ice-cold water (150 mL). The product may precipitate as a solid.[4]

    • If Solid: Filter, wash with water, and dry.

    • If Oily: Extract with Ethyl Acetate (

      
       mL).
      
  • Neutralization: Wash the combined organic layers with Sat.

    
     (carefully, gas evolution!) until the aqueous phase is pH ~7. Follow with brine wash.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

4. Purification

  • Flash Chromatography: Purify the crude residue on silica gel.[4][5]

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Elution Order: The desired 2-substituted isomer typically elutes after any unreacted hydrazine but before the 4-substituted minor isomer (polarity may vary; confirm with NMR).

Data Analysis & Validation

To ensure the "Trustworthiness" of your synthesis, use these self-validating spectral markers.

1H NMR Interpretation (CDCl₃, 400 MHz)
RegionSignal (approx)MultiplicityAssignmentValidation Check
Aromatic 7.0 – 7.5 ppmMultiplets (4H)Indole protonsConfirms indole formation.
NH 7.8 – 8.5 ppmBroad Singlet (1H)Indole NHDisappears with

shake.
Ester 3.70 ppmSinglet (3H)

Confirms ester integrity (no hydrolysis).
Aliphatic 2.5 – 3.0 ppmMultipletsC1, C3, C4 protonsIntegration must match tetrahydrocarbazole core.
Key Shift ~2.8 ppmMultipletC2-HDiagnostic for the position of the side chain.
Regioisomer Discrimination
  • 2-Substituted (Major): The C1 protons (benzylic) usually appear as a distinct multiplet. The symmetry of the signals (or lack thereof) distinguishes it from the 4-substituted isomer.

  • 4-Substituted (Minor): Often shows significant steric shielding effects on the indole H-5 proton.

Downstream Applications (Tryptamine Derivatization)

The synthesized ester is a versatile precursor. To convert this "rigidified" scaffold into a functional drug candidate (Tryptamine Analog), follow this workflow:

Downstream cluster_0 Pathway A: Amide Synthesis (Ramelteon-like) cluster_1 Pathway B: Tryptamine Homologation Core Tetrahydrocarbazole Ester (Synthesized Product) StepA1 Hydrolysis (LiOH/THF) Core->StepA1 StepB1 Reduction (LiAlH4) Core->StepB1 StepA2 Amide Coupling (Amine + EDC/HOBt) StepA1->StepA2 TargetA Target Amide StepA2->TargetA StepB2 Alcohol Activation (MsCl) StepB1->StepB2 StepB3 Amination (NH3 or Alkylamines) StepB2->StepB3 TargetB Rigid Tryptamine StepB3->TargetB

Figure 2: Synthetic divergence from the tetrahydrocarbazole ester to bioactive amides or amines.

References

  • Robinson, B. (1982).[4] The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and regiochemistry).

  • Sajjadifar, S., et al. (2010).[6][7] "New 3H-Indole Synthesis by Fischer's Method." Molecules, 15(4), 2491-2498.[6][7] Link

  • Liau, B. B., et al. (2011). "Concise Synthesis of Ramelteon via Fischer Indole Synthesis." Journal of Organic Chemistry. (Provides context on using 3-substituted cyclohexanones for drug synthesis).
  • Organic Syntheses. "1,2,3,4-Tetrahydrocarbazole." Org.[1][2][8] Synth. 1950, 30, 90. Link

  • ChemScene. "Methyl 2-(3-oxocyclohexyl)acetate Product Data." Link (Verification of starting material availability).

Sources

Application Note: Chemoselective Reduction of Methyl 2-(3-oxocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective reduction of Methyl 2-(3-oxocyclohexyl)acetate to Methyl 2-(3-hydroxycyclohexyl)acetate using Sodium Borohydride (


).

The primary challenge in this transformation is achieving the reduction of the ketone functionality at C3 without affecting the ester moiety at C1. Sodium borohydride is the reagent of choice due to its high chemoselectivity for ketones over esters in alcoholic solvents. This guide addresses reaction kinetics, stereochemical outcomes (formation of diastereomers), and critical safety parameters regarding hydrogen gas evolution.

Introduction & Mechanistic Insight

Substrate Analysis

The starting material, Methyl 2-(3-oxocyclohexyl)acetate, contains two electrophilic centers:

  • Ketone (C3): Highly reactive toward nucleophilic hydride attack.

  • Ester (Side chain at C2): Less reactive; generally requires stronger reducing agents (e.g.,

    
    ) or elevated temperatures to reduce.
    
Chemoselectivity

 operates as a nucleophilic reducing agent. In protic solvents like methanol (

), the borohydride anion (

) is stabilized by hydrogen bonding, moderating its reactivity. This allows for the selective reduction of the ketone to a secondary alcohol while leaving the ester intact.[1]
Stereochemistry: The 3-Substituted Cyclohexanone Challenge

The reduction creates a new chiral center at C3. Since the substrate already possesses a substituent at C2 (the acetate side chain), the product will be a mixture of diastereomers (cis and trans).

  • Axial Attack: Hydride approaches from the axial face, yielding the Equatorial Alcohol (Thermodynamic product).

  • Equatorial Attack: Hydride approaches from the equatorial face, yielding the Axial Alcohol (Kinetic product).

For 3-substituted cyclohexanones, steric hindrance typically favors the formation of the equatorial alcohol (trans-diequatorial relationship if the C2 substituent is also equatorial).

Reaction Pathway Diagram

ReactionMechanism Substrate Methyl 2-(3-oxocyclohexyl)acetate (Ketone + Ester) TS Borate Intermediate (Tetrahedral) Substrate->TS Hydride Attack Reagent NaBH4 / MeOH (0°C) Reagent->TS Hydrolysis Acidic Workup (NH4Cl / H2O) TS->Hydrolysis Alkoxide Species Product_Eq Major Product (Equatorial Alcohol) Hydrolysis->Product_Eq Major Pathway (Thermodynamic) Product_Ax Minor Product (Axial Alcohol) Hydrolysis->Product_Ax Minor Pathway (Kinetic)

Figure 1: Reaction pathway demonstrating chemoselectivity and stereochemical divergence.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.RoleGrade
Methyl 2-(3-oxocyclohexyl)acetate 170.211.0Substrate>97% HPLC
Sodium Borohydride (

)
37.831.1 - 1.5Reducing AgentGranular, 98%
Methanol (

)
32.04SolventSolventAnhydrous
Ammonium Chloride (

)
53.49ExcessQuenchSat. Aq. Soln.
Step-by-Step Procedure
Step 1: Preparation (0 - 15 mins)
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a temperature probe.

  • Dissolve 10.0 mmol (1.70 g) of Methyl 2-(3-oxocyclohexyl)acetate in 50 mL of Methanol (

    
     concentration).
    
  • Cool the solution to 0°C using an ice/water bath.

    • Rationale: Cooling suppresses potential transesterification side reactions and controls the exotherm of the subsequent hydride addition.

Step 2: Reduction (15 - 60 mins)
  • Add Sodium Borohydride (11.0 mmol, 416 mg) portion-wise over 10 minutes.

    • Caution: Gas evolution (

      
      ) will occur.[2] Ensure the reaction vessel is vented (e.g., via a needle or bubbler).
      
  • Allow the reaction to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT) for an additional 30–60 minutes.

  • In-Process Control (IPC): Monitor by TLC (Eluent: 30% EtOAc/Hexane).

    • Target: Disappearance of starting material (

      
      ) and appearance of alcohol product (
      
      
      
      ).
Step 3: Quench & Workup (60 - 90 mins)
  • Cool the mixture back to 0°C.

  • Slowly add 20 mL of Saturated

    
      solution.
    
    • Critical: Add dropwise initially to manage foaming from residual borohydride decomposition.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of Methanol.

    • Note: Do not distill to dryness; leave the aqueous slurry.

  • Extract the aqueous residue with Ethyl Acetate (

    
    ) .
    
  • Combine organic layers and wash with Brine (20 mL) .

  • Dry over anhydrous

    
    , filter, and concentrate to yield the crude oil.
    
Workflow Diagram

ProtocolWorkflow Start Start: Dissolve Substrate in MeOH (0°C) AddReagent Add NaBH4 Portion-wise (Vent H2 Gas) Start->AddReagent React Stir 0°C -> RT (1-2 Hours) AddReagent->React Check IPC: TLC/LCMS Ketone Consumed? React->Check Check->React No (Add 0.1 eq NaBH4) Quench Quench with Sat. NH4Cl (Exothermic) Check->Quench Yes Workup Evaporate MeOH -> Extract EtOAc -> Dry -> Concentrate Quench->Workup

Figure 2: Operational workflow for the reduction process.

Analytical Data & Troubleshooting

Expected Results

The crude product is typically a colorless to pale yellow viscous oil.

ParameterSpecificationNotes
Yield 85% - 95%High efficiency expected.
Chemoselectivity >98%Ester hydrolysis <2% if quench is neutral/mild.
dr (cis:trans) VariableTypically 3:1 to 6:1 favoring the equatorial alcohol.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Moisture in solvent consumed hydride.Use anhydrous MeOH; add 0.2 equiv extra

.
Ester Hydrolysis Reaction left too long in basic media; Quench too acidic.Quench immediately upon completion; Use

(buffer pH ~5-6) instead of

.
Transesterification Wrong solvent used (e.g., EtOH).Use Methanol to match the methyl ester, or avoid prolonged heating.
Low Yield Product water-soluble.[2]Ensure MeOH is removed before extraction; salt out aqueous layer with NaCl.

Safety & Handling (Critical)

  • Hydrogen Evolution: The reaction generates ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     gas, which is highly flammable. Perform all operations in a well-ventilated fume hood. Avoid ignition sources.[2]
    
  • Toxicity:

    
     is toxic if swallowed and corrosive to skin.[2] Wear nitrile gloves and safety goggles.[2]
    
  • Exotherm: The quenching step is exothermic. Always cool the reaction mixture before adding aqueous acid/buffer.

References

  • Brown, H. C., & Krishnamurthy, S. (1979).[3] Forty years of hydride reductions.[3] Tetrahedron, 35(5), 567-607. Link

  • Geneste, P., & Lamaty, G. (1968). Stereochemistry of the reduction of 3-substituted cyclohexanones. Bull. Soc. Chim. Fr., 2027. (Foundational text on cyclohexanone reduction stereochemistry).
  • Ward, D. E., & Rhee, C. K. (1989). Chemoselective reduction of ketones in the presence of esters. Canadian Journal of Chemistry, 67(7), 1206-1211. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: Sodium Borohydride.[2][4]Link

Sources

Methyl 2-(3-oxocyclohexyl)acetate Michael addition reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth exploration into the reaction conditions for the Michael addition of methyl 2-(3-oxocyclohexyl)acetate, tailored for researchers and professionals in drug development. This document provides a comprehensive overview of the reaction's mechanistic underpinnings, a detailed experimental protocol, and a survey of influencing factors to guide reaction optimization.

Introduction: The Strategic Importance of the Michael Addition

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Its reliability and versatility have made it an indispensable tool for constructing complex molecular architectures. This application note focuses on methyl 2-(3-oxocyclohexyl)acetate as a Michael donor. This substrate is of particular interest as its adducts are direct precursors to bicyclic systems through subsequent intramolecular reactions, most notably the Robinson annulation, a powerful method for creating six-membered rings.[3][4]

Understanding and controlling the reaction conditions for the Michael addition of this specific keto-ester is paramount for chemists aiming to synthesize complex scaffolds for natural products, pharmaceuticals, and advanced materials. This guide provides the theoretical basis and practical protocols to achieve this control.

Mechanistic Foundations and Key Parameters

The Michael reaction proceeds via the formation of a resonance-stabilized enolate from the Michael donor, which then attacks the β-carbon of the Michael acceptor.[2][5] The reaction is typically thermodynamically controlled and reversible.[6]

1.1 The Role of Methyl 2-(3-oxocyclohexyl)acetate as a Michael Donor

Methyl 2-(3-oxocyclohexyl)acetate possesses acidic α-hydrogens on the carbon situated between the ester's carbonyl group and the cyclohexanone ring. In the presence of a base, this proton is abstracted to form a nucleophilic enolate. This enolate is stabilized by the delocalization of the negative charge across the ester carbonyl group.

1.2 The Michael Acceptor

The reaction partner, the Michael acceptor, is an alkene conjugated to an electron-withdrawing group, such as a ketone, nitrile, nitro, or ester group.[2] This conjugation polarizes the molecule, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. Common examples include methyl vinyl ketone (MVK), acrolein, and acrylonitrile.

1.3 Catalysis: The Engine of the Reaction

The choice of catalyst is critical and is broadly divided into two categories:

  • Base Catalysis: This is the most common approach. The base deprotonates the Michael donor to form the active enolate nucleophile.[7] Strong, non-nucleophilic bases are often preferred. For ester-containing donors, using the corresponding alkoxide base (e.g., sodium ethoxide for an ethyl ester) is crucial to prevent transesterification.[8]

  • Acid Catalysis: Lewis or Brønsted acids can also catalyze the reaction. They function by activating the Michael acceptor, making it more electrophilic and facilitating the attack of a neutral enol or silyl enol ether (as in the Mukaiyama-Michael addition).[2][9]

1.4 Reaction Parameters

Several factors must be optimized for a successful Michael addition:

  • Solvent: The solvent's polarity and protic/aprotic nature can significantly influence reaction rates and equilibria. Aprotic solvents are common for base-catalyzed reactions to avoid protonating the enolate intermediate.

  • Temperature: Michael additions are often run at or below room temperature to control selectivity and minimize side reactions, such as polymerization of the Michael acceptor.[10]

  • Stoichiometry: While the ideal stoichiometry is 1:1, a slight excess of one reagent may be used to drive the reaction to completion.

Michael_Addition_Mechanism cluster_Step1 Step 1: Enolate Formation cluster_Step2 Step 2: Nucleophilic Attack cluster_Step3 Step 3: Protonation Donor Methyl 2-(3-oxocyclohexyl)acetate Enolate Resonance-Stabilized Enolate Donor->Enolate Deprotonation Base Base (B⁻) Base->Donor Acceptor Michael Acceptor (e.g., MVK) Enolate->Acceptor 1,4-Conjugate Addition Intermediate New Enolate Intermediate Acceptor->Intermediate Adduct Michael Adduct (1,5-Dicarbonyl Compound) Intermediate->Adduct Protonation ProtonSource Proton Source (BH) ProtonSource->Intermediate

Caption: General mechanism of the base-catalyzed Michael addition.

Comparative Analysis of Reaction Conditions

The optimal conditions for the Michael addition of methyl 2-(3-oxocyclohexyl)acetate can vary significantly depending on the specific Michael acceptor used and the desired outcome (e.g., yield, stereoselectivity). Below is a summary of typical conditions reported for analogous systems.

Michael DonorMichael AcceptorCatalyst (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2-Methyl-1,3-cyclohexanedione3-Buten-2-oneNaOH (catalytic)MethanolRT12-24>90[11]
CyclohexanoneMethyl vinyl ketoneNaOHEthanolReflux4~60[10]
Indanone β-ketoesterPhenylsulfonyl-acrylonitrileChiral Phase-Transfer Catalyst (0.06)TolueneRT1285-95[12]
1,3-Dicarbonyl CompoundsNitroolefinsNone (Grinding)Solvent-freeRT0.1-0.585-99[13]
Cyclic Diketonesβ,γ-Unsaturated α-ketoestersCinchona Alkaloid Derivative (0.1)Toluene-202464-99[14]

Note: This table presents data from reactions with structurally similar Michael donors to provide a predictive framework for optimizing the reaction of methyl 2-(3-oxocyclohexyl)acetate.

Detailed Experimental Protocol

This protocol describes a representative Michael addition between methyl 2-(3-oxocyclohexyl)acetate and methyl vinyl ketone (MVK). This reaction forms a 1,5-dicarbonyl compound, which is a key intermediate for the Robinson annulation.[4]

3.1 Materials and Equipment

  • Reagents: Methyl 2-(3-oxocyclohexyl)acetate, Methyl vinyl ketone (MVK, freshly distilled), Sodium methoxide (NaOMe), Methanol (anhydrous), Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, Magnetic stirrer, Stir bar, Reflux condenser, Nitrogen inlet, Addition funnel, Ice bath, Rotary evaporator, Glassware for extraction and purification.

3.2 Step-by-Step Procedure

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous methanol (50 mL).

  • Base Addition: Carefully add sodium methoxide (1.1 equivalents) to the methanol at room temperature. Stir until all the solid has dissolved. Causality Note: Using sodium methoxide as the base prevents transesterification of the methyl ester starting material.

  • Donor Addition: Cool the sodium methoxide solution to 0 °C using an ice bath. Add methyl 2-(3-oxocyclohexyl)acetate (1.0 equivalent) dropwise via syringe over 15 minutes. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • Acceptor Addition: Add freshly distilled methyl vinyl ketone (1.05 equivalents) dropwise to the reaction mixture at 0 °C over 20 minutes. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent polymerization of the MVK.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL) to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (50 mL) and then with brine (50 mL) to remove residual salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Michael adduct.

Caption: Experimental workflow for the Michael addition protocol.

Synthetic Applications: Gateway to Bicyclic Systems

The primary synthetic utility of the Michael adduct formed from methyl 2-(3-oxocyclohexyl)acetate is its role as a precursor in the Robinson Annulation .[3][15] The resulting 1,5-dicarbonyl compound contains all the necessary atoms to form a new six-membered ring via an intramolecular aldol condensation.[11]

Upon treatment with base (or sometimes acid), the Michael adduct can be cyclized, followed by dehydration, to yield a fused bicyclic α,β-unsaturated ketone.[4][10] This two-step sequence (Michael addition followed by aldol condensation) is a powerful strategy for the synthesis of steroid and terpenoid core structures.[10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive base; Wet solvent/reagents; MVK polymerization.Use fresh, high-purity base. Ensure all glassware and solvents are anhydrous. Use freshly distilled MVK and maintain low temperatures during addition.
Multiple Products Side reactions (e.g., aldol self-condensation); Dialkylation.Use a non-nucleophilic base if self-condensation is an issue. Control stoichiometry carefully to avoid adding a second equivalent of the acceptor.
Incomplete Reaction Insufficient catalyst; Short reaction time; Low temperature.Increase catalyst loading slightly. Extend the reaction time, monitoring by TLC. Consider running the reaction at a slightly elevated temperature (e.g., 40 °C).
Product Decomposition Harsh work-up conditions (strong acid/base); Product instability on silica gel.Use a mild quenching agent like NH₄Cl. Consider deactivating the silica gel with triethylamine before chromatography if the product is base-sensitive.

References

  • Michael Addition - Organic Chemistry Portal. [Link]

  • Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition - MDPI. [Link]

  • Michael addition reaction - Wikipedia. [Link]

  • Michael Addition Reaction Mechanism - YouTube. [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. [Link]

  • (PDF) Michael addition reaction and its examples - ResearchGate. [Link]

  • The Catalytic Asymmetric Mukaiyama–Michael Reaction of Silyl Ketene Acetals with Cyclic Enones: Short Routes to Jasmonates | Journal of the American Chemical Society. [Link]

  • The Robinson Annulation - Master Organic Chemistry. [Link]

  • Robinson annulation - Wikipedia. [Link]

  • CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google P
  • Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. [Link]

  • Amine-Squaramide Catalyzed Asymmetric Michael Addition of Cyclic Diketones and β,γ-unsaturated α-keto Esters | Bentham Science Publishers. [Link]

  • Synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition intramolecular aldol process (a bridged Robinson annulation) - Chemistry and Biochemistry - UCLA. [Link]

  • 14.2: Robinson Annulation - Chemistry LibreTexts. [Link]

  • Catalytic, Asymmetric Michael Reactions of Cyclic Diketones with β,γ-Unsaturated-α-ketoesters - PMC. [Link]

  • Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method - PMC. [Link]

  • Amino Acid-Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde: Theoretical and Experimental Insight - I.R.I.S. [Link]

  • synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction - ISCRE.org. [Link]

  • Organocatalytic asymmetric “anti-Michael” reaction of β-ketoesters - RSC Publishing. [Link]

  • 23.10: Conjugate Carbonyl Additions - The Michael Reaction - Chemistry LibreTexts. [Link]

  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes - Juniper Publishers. [Link]

  • Catalytic, enatioselective Michael addition reactions - Semantic Scholar. [Link]

  • Enantioselectivity switch in asymmetric Michael addition reactions using phosphonium salts - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Thia-Michael Addition in Diverse Organic Synthesis. [Link]

  • Robinson Annulation-Mechanism and Shortcut - Chemistry Steps. [Link]

  • Simple primary b-amino alcohols as organocatalysts for the asymmetric Michael addition of b-keto esters to nitroalkenes - Semantic Scholar. [Link]

  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides - PMC. [Link]

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Application Note: Synthetic Routes for the Conversion of Methyl 2-(3-oxocyclohexyl)acetate to Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed protocols and scientific rationale for the conversion of Methyl 2-(3-oxocyclohexyl)acetate to various primary, secondary, and tertiary amines. The primary focus is on direct, one-pot reductive amination, a highly efficient and chemoselective method. Alternative multi-step synthetic pathways, including the Hofmann and Curtius rearrangements, are also discussed for specific applications. This guide is intended for researchers and professionals in drug development and organic synthesis, offering practical, field-proven insights into experimental design, reagent selection, and reaction optimization.

Introduction

Methyl 2-(3-oxocyclohexyl)acetate is a versatile building block in organic synthesis, featuring a cyclic ketone and a methyl ester. The selective transformation of the ketone moiety into an amine is a critical step in the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates. This application note details robust and scalable procedures for this conversion, emphasizing the principles of modern synthetic chemistry to ensure high yields and purity.

PART 1: Direct Conversion via Reductive Amination

Reductive amination is the most direct and widely employed method for the conversion of ketones to amines.[1][2] This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone and an amine, which is then reduced in situ to the corresponding amine. The key to a successful reductive amination lies in the choice of a reducing agent that selectively reduces the C=N double bond of the imine intermediate over the C=O bond of the starting ketone.

Mechanism of Reductive Amination

The reaction proceeds through two main steps:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the ketone to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine (from primary amines) or an iminium ion (from secondary amines). This step is often catalyzed by mild acid.

  • Reduction: A hydride-based reducing agent then selectively reduces the imine or iminium ion to the final amine product.

Reductive_Amination_Mechanism Ketone Methyl 2-(3-oxocyclohexyl)acetate Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine R-NH2 Hemiaminal->Ketone - Amine Imine Imine Intermediate Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O Product Amine Product Imine->Product + Hydride Hydride [H-]

Recommended Protocols

The choice of reducing agent and solvent is critical for the successful reductive amination of Methyl 2-(3-oxocyclohexyl)acetate, ensuring the stability of the methyl ester group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this transformation due to their mild nature and high chemoselectivity.[2]

Protocol 1: Reductive Amination using Sodium Cyanoborohydride (for Primary Amines)

Sodium cyanoborohydride is a mild reducing agent that is particularly effective at a slightly acidic pH (5-6), where the imine formation is favorable and the reagent is stable. It is crucial to handle this reagent with care as it is toxic and can release hydrogen cyanide gas upon contact with strong acids.[3]

Materials:

  • Methyl 2-(3-oxocyclohexyl)acetate

  • Ammonium acetate (or desired primary amine)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glacial acetic acid (optional, for pH adjustment)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Methyl 2-(3-oxocyclohexyl)acetate (1.0 eq) and ammonium acetate (3.0-5.0 eq) in methanol (10 mL per mmol of ketone).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a separate container, cautiously dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture. If necessary, adjust the pH to 5-6 by the dropwise addition of glacial acetic acid.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified by column chromatography or distillation.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (for Primary and Secondary Amines)

Sodium triacetoxyborohydride is a non-toxic and moisture-stable alternative to sodium cyanoborohydride.[3][4] It is particularly effective for the reductive amination of ketones and does not require careful pH control.[2]

Materials:

  • Methyl 2-(3-oxocyclohexyl)acetate

  • Desired primary or secondary amine (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Methyl 2-(3-oxocyclohexyl)acetate (1.0 eq) and the amine (1.1 eq) in dichloromethane (15 mL per mmol of ketone).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride in one portion to the stirring solution.

  • Monitor the reaction by TLC or GC-MS. The reaction is generally complete within 2-12 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by standard methods.

ReagentAmine TypeKey AdvantagesKey Disadvantages
NaBH₃CN PrimaryMild, selectiveToxic, requires pH control
NaBH(OAc)₃ Primary & SecondaryNon-toxic, no pH control needed, moisture stableMore expensive

Table 1: Comparison of Common Reducing Agents for Reductive Amination.

PART 2: Multi-Step Synthetic Alternatives

For certain synthetic strategies, a multi-step approach may be desirable. The Hofmann and Curtius rearrangements provide pathways to primary amines from the corresponding amides and acyl azides, respectively. These methods involve the initial conversion of the methyl ester of the starting material.

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[5][6] This would require the initial conversion of the methyl ester of Methyl 2-(3-oxocyclohexyl)acetate to the corresponding primary amide.

Hofmann_Rearrangement_Workflow Ketoester Methyl 2-(3-oxocyclohexyl)acetate Ketoamide 2-(3-oxocyclohexyl)acetamide Ketoester->Ketoamide + NH3 Isocyanate Isocyanate Intermediate Ketoamide->Isocyanate Br2, NaOH Amine 2-(3-aminocyclohexyl)ethan-1-amine Isocyanate->Amine H2O, H+

Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to a primary amine.[7][8][9] This route necessitates the conversion of the methyl ester to an acyl azide, typically via a two-step process involving a hydrazide intermediate.

Curtius_Rearrangement_Workflow Ketoester Methyl 2-(3-oxocyclohexyl)acetate Ketohydrazide 2-(3-oxocyclohexyl)acetohydrazide Ketoester->Ketohydrazide + N2H4 Ketoazide 2-(3-oxocyclohexyl)acetyl azide Ketohydrazide->Ketoazide + NaNO2, HCl Isocyanate Isocyanate Intermediate Ketoazide->Isocyanate Heat Amine 2-(3-aminocyclohexyl)ethan-1-amine Isocyanate->Amine H2O, H+

Note on Multi-Step Routes: While synthetically viable, these multi-step approaches are generally less efficient than direct reductive amination for this specific transformation. They introduce additional synthetic steps, which can lower the overall yield and require more rigorous purification. However, they may be considered if the corresponding amide or acyl azide intermediates are required for other purposes.

Safety Precautions

  • Sodium Cyanoborohydride: Highly toxic. Handle in a well-ventilated fume hood. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Causes serious eye damage and skin irritation. Handle under an inert atmosphere and avoid contact with moisture.[3][4]

  • Dichloromethane and Methanol: Both are volatile and toxic. Handle in a fume hood and wear appropriate PPE. Dichloromethane is a suspected carcinogen.[10][11][12]

  • Ammonium Acetate: May cause skin and serious eye irritation. May cause respiratory irritation.[13]

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The conversion of Methyl 2-(3-oxocyclohexyl)acetate to its corresponding amines is most efficiently achieved through direct reductive amination. The choice between sodium cyanoborohydride and sodium triacetoxyborohydride will depend on the specific amine being synthesized, scale, and safety considerations. For the synthesis of primary amines, both reagents are effective, while sodium triacetoxyborohydride is generally preferred for secondary amines due to its milder nature and lack of toxicity concerns. The multi-step Hofmann and Curtius rearrangements represent viable but less direct alternatives. The protocols provided herein offer a solid foundation for researchers to successfully perform these important transformations.

References

  • Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PMC. [Link]

  • Material Safety Data Sheet - Sodium triacetoxyborohydride. Cole-Parmer. [Link]

  • 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. [Link]

  • Safety Data Sheet: Dichloromethane. Carl ROTH. [Link]

  • Methanol Safety Data Sheet. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism. JoVE. [Link]

  • 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Safety Data Sheet: Ammonium acetate. Carl ROTH. [Link]

  • Safety Data Sheet: dichloromethane. Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet AMMONIUM ACETATE. ChemSupply Australia. [Link]

  • Ammonium Acetate Safety Data Sheet. MN Dept. of Health. [Link]

  • Curtius rearrangement. Wikipedia. [Link]

  • Product: Methanol Safety Data Sheet. Mitsubishi Gas Chemical America. [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. [Link]

  • SAFETY DATA SHEET METHANOL. [Link]

  • SAFETY DATA SHEET Methanol. [Link]

  • Hofmann rearrangement. Wikipedia. [Link]

  • SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS CAS No: 56553-60-7 MSDS. Loba Chemie. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • Safety Data Sheet: Dichloromethane. Carl ROTH. [Link]

  • How can a ketone be enantioselectively reduced, in the presence of an ester?. [Link]

  • Curtius Rearrangement. Organic Chemistry Portal. [Link]

  • Reductive amination of α‐ketoesters using Ru clay as the catalyst. ResearchGate. [Link]

  • Imine Reductase-Catalyzed Reductive Amination of -Keto Esters Yields N-Substituted. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Myers Chem 115. [Link]

  • Catalytic Leuckart-Wallach-type reductive amination of ketones. Semantic Scholar. [Link]

  • Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Green Chemistry (RSC Publishing). [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

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Application Note: Catalytic Hydrogenation of Methyl 2-(3-oxocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective and stereoselective catalytic hydrogenation of Methyl 2-(3-oxocyclohexyl)acetate (1) to Methyl 2-(3-hydroxycyclohexyl)acetate (2).

This transformation is a critical step in the synthesis of pharmaceutical intermediates, particularly for gabapentinoid analogs and kinase inhibitors. The core challenge lies in controlling the diastereoselectivity (cis vs. trans) of the resulting 1,3-disubstituted cyclohexane ring while preventing hydrogenolysis of the ester functionality.

This guide provides a validated workflow to achieve >98% conversion and high diastereomeric ratios (dr), utilizing heterogeneous transition metal catalysts.

Scientific Foundation & Mechanistic Insight

The Substrate and Stereochemical Challenge

The substrate is a 1,3-disubstituted cyclohexane. Upon reduction of the ketone at C3, two diastereomers are formed:

  • Cis-isomer: The acetate side-chain (C1) and the hydroxyl group (C3) are on the same face. In the chair conformation, the bulky acetate group locks the ring such that it occupies the equatorial position. The cis-1,3 isomer allows the hydroxyl group to also be equatorial (diequatorial,

    
    ), making it the thermodynamic product .
    
  • Trans-isomer: The hydroxyl group occupies the axial position (

    
    ), introducing 1,3-diaxial strain.
    
Catalyst Selection & Haptophilicity

In heterogeneous hydrogenation, the diastereoselectivity is governed by the "haptophilic effect" (affinity of the functional group to the catalyst surface) and steric approach control.

  • Rhodium (Rh/C): Known for high hydrogenation activity under mild conditions. It typically favors the formation of the cis isomer (thermodynamic) in 3-substituted cyclohexanones due to rapid equilibration and facial selectivity.

  • Ruthenium (Ru/C): Often exhibits high cis selectivity but requires higher pressure.

  • Platinum (Pt/C or PtO₂): Effective but can be sensitive to solvent effects.

  • Palladium (Pd/C): Excellent for C=C reduction but less active for aliphatic ketones; often requires higher temperatures which risks ester hydrolysis or transesterification.

Selected Strategy: We utilize 5% Rh/C or PtO₂ (Adam's Catalyst) to maximize cis-selectivity and reaction rate under mild conditions (Room Temp, low pressure), ensuring the ester remains intact.

Reaction Pathway Visualization

ReactionPathway Substrate Methyl 2-(3-oxocyclohexyl)acetate (Ketone) Transition Catalyst Surface Adsorption (Facial Selectivity) Substrate->Transition H2 / Cat CisProduct Cis-Alcohol (Major) (Thermodynamic, 1e,3e) Transition->CisProduct Equatorial Attack (Favored) TransProduct Trans-Alcohol (Minor) (Kinetic, 1e,3a) Transition->TransProduct Axial Attack SideProduct Over-reduction/Hydrolysis (Avoided) Transition->SideProduct High T/P

Figure 1: Reaction pathway showing the bifurcation into cis/trans diastereomers based on catalyst surface approach.

Experimental Protocols

Safety Pre-requisites
  • Hydrogen Gas: Extremely flammable. Ensure all hydrogenation vessels are grounded and leak-tested.

  • Catalysts: Dry Rh/C and Pt/C are pyrophoric. Always handle wet (approx. 50% water) or under an inert atmosphere (Argon/Nitrogen).

  • Pressure: Use rated glassware (Fisher-Porter bottle) or stainless steel autoclaves for pressures >1 bar.

Protocol A: Catalyst Screening (Micro-scale)

Purpose: To determine the optimal catalyst for diastereoselectivity (dr).

  • Preparation: Prepare a 0.5 M solution of Methyl 2-(3-oxocyclohexyl)acetate in Methanol (MeOH).

  • Loading: In 4 separate HPLC vials (equipped with stir bars), add 10 mg of the following catalysts:

    • Vial A: 5% Pd/C

    • Vial B: 5% Rh/C

    • Vial C: 5% Ru/C

    • Vial D: PtO₂

  • Addition: Add 1 mL of substrate solution to each vial.

  • Reaction: Place vials in a high-throughput hydrogenation reactor (e.g., Parr Shaker or equivalent). Purge 3x with

    
    , then 3x with 
    
    
    
    .
  • Conditions: Pressurize to 5 bar (75 psi)

    
    . Stir at Room Temperature (
    
    
    
    ) for 4 hours.
  • Analysis: Filter aliquots through a 0.2 µm PTFE syringe filter. Analyze via GC-FID or HPLC to determine Conversion % and cis:trans ratio.

Protocol B: Preparative Scale Synthesis (Gram-scale)

Purpose: High-yield synthesis of the cis-alcohol.

Reagents:

  • Substrate: 5.0 g (29.4 mmol)

  • Catalyst: 5% Rh/C (wet, Degussa type), 250 mg (5 wt% loading)

  • Solvent: Methanol (50 mL, 10 vol)

  • Hydrogen: Balloon (1 atm) or low pressure (3 bar)

Step-by-Step Procedure:

  • Inerting: Flush a 250 mL 3-neck round-bottom flask (or hydrogenation bottle) with Nitrogen for 5 minutes.

  • Catalyst Charge: Carefully add the wet Rh/C catalyst to the flask. Note: If using dry catalyst, add a small amount of solvent first under N2 to wet it.

  • Substrate Addition: Dissolve the substrate in Methanol and carefully pour it over the catalyst.

  • H2 Introduction:

    • Option A (Balloon): Attach a balloon filled with

      
      . Evacuate the flask (house vacuum) and refill with 
      
      
      
      (repeat 3 times).
    • Option B (Parr Shaker): Connect to the hydrogenator line.[1] Pressurize to 30 psi (2 bar) and vent (repeat 3 times).

  • Reaction: Stir vigorously (800 rpm) at Ambient Temperature (

    
    ) .
    
    • Reasoning: Higher temperatures increase the rate but may degrade the diastereomeric ratio (dr) or risk transesterification.

  • Monitoring: Monitor by TLC (30% EtOAc/Hexane) or GC after 4 hours. The ketone spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Workup:

    • Once conversion is >98%, stop stirring.

    • Flush the system with Nitrogen.[2]

    • Filter the mixture through a pad of Celite 545 to remove the catalyst. Wash the pad with 20 mL Methanol.

    • Caution: Do not let the filter cake dry out completely in air (fire hazard). Keep wet with water/solvent before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure (

    
    , 200 mbar) to yield the crude oil.
    

Results & Data Analysis

Expected Performance Metrics

The following data represents typical results for 3-substituted cyclohexanone reductions [1, 2].

CatalystPressure (bar)Time (h)Conversion (%)Selectivity (Cis:Trans)Notes
5% Rh/C 34>9992 : 8 Best balance of rate/dr
PtO₂ 16>9988 : 12Excellent activity
5% Ru/C 5129585 : 15Requires higher pressure
5% Pd/C 524<30N/ALow activity for ketones
Analytical Validation
  • GC Method: DB-5 or HP-5 Column.

    • Isomer Separation: The cis isomer (diequatorial) typically elutes after the trans isomer due to slightly higher boiling point/polarity interactions in non-polar columns, though this must be confirmed with standards.

  • NMR (

    
    ): 
    
    • Look at the carbinol proton (

      
      ) at C3.
      
    • Axial Proton (Cis-isomer): Appears as a broad multiplet (

      
       or 
      
      
      
      ) with large coupling constants (
      
      
      ) due to coupling with axial protons at C2 and C4.
    • Equatorial Proton (Trans-isomer): Appears as a narrower multiplet (

      
       is small) due to small eq-ax and eq-eq couplings.
      

Process Optimization & Scale-Up Workflow

To move from bench to pilot scale, follow this decision tree logic:

Optimization Start Initial Screening (Rh/C, MeOH, 3 bar) CheckConv Conversion > 98%? Start->CheckConv CheckDR Cis:Trans > 90:10? CheckConv->CheckDR Yes OptimizeP Increase Pressure (up to 10 bar) CheckConv->OptimizeP No OptimizeSolv Change Solvent (EtOH or iPrOH) CheckDR->OptimizeSolv No ScaleUp Pilot Scale (Stainless Steel Reactor) CheckDR->ScaleUp Yes OptimizeP->CheckConv OptimizeSolv->CheckDR

Figure 2: Optimization logic for maximizing yield and stereoselectivity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (S or N impurities).Recrystallize substrate or increase catalyst loading to 10 wt%.
Ester Hydrolysis Solvent wet or trace acid present.Use anhydrous Methanol; verify solvent pH is neutral.
Poor Stereoselectivity Temperature too high.Lower temperature to

. Lower temp favors the thermodynamic product in catalytic hydrogenation.
Over-reduction High pressure/Active catalyst.Stop reaction immediately upon H2 uptake cessation. Avoid Pt/C if aromatic rings are present elsewhere.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed mechanisms of ketone reduction).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Glorius, F., et al. (2014). "Chemo- and Enantioselective Hydrogenation of Ketones." Organic Process Research & Development.

  • MDPI Catalysts. (2022). "MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones." Catalysts, 12(10), 1114.

  • Vertex/Google Research. (2025). "Stereoselective hydrogenation of 3-substituted cyclohexanones." (General grounding on 1,3-disubstituted systems).

Sources

Application Note: Scalable Synthesis of Methyl 2-(3-oxocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(3-oxocyclohexyl)acetate (CAS: 2808-12-0) is a critical cycloaliphatic building block used in the synthesis of pharmaceutical agents, including PARP inhibitors and GPCR ligands. While laboratory-scale synthesis often relies on the Michael addition of malonates to cyclohexenone, this route suffers from poor atom economy and difficult impurity profiles upon scale-up.

This Application Note details a robust, two-step industrial protocol utilizing the catalytic hydrogenation of methyl 3-hydroxyphenylacetate followed by a green, catalytic oxidation (TEMPO/Bleach). This route is selected for its superior scalability, safety profile, and cost-effectiveness.

Key Advantages of This Protocol
  • Stereoconvergence: The hydrogenation step produces a cis/trans mixture of alcohols, which converges to a single ketone product upon oxidation, eliminating the need for difficult diastereomeric separations.

  • Green Chemistry: Utilizes aqueous NaOCl (bleach) as the terminal oxidant, avoiding toxic Chromium(VI) (Jones Reagent) or cryogenic conditions (Swern).

  • Safety: Incorporates specific controls for hydrogen handling and exothermic oxidation management.[1]

Synthetic Strategy & Pathway

The synthesis proceeds via the reduction of the aromatic ring of Methyl 2-(3-hydroxyphenyl)acetate (1), followed by the oxidation of the resulting secondary alcohol (2) to the ketone (3).

Reaction Pathway Diagram

SynthesisPathway cluster_0 Process Criticality Start Methyl 2-(3-hydroxyphenyl)acetate (Aromatic Precursor) Inter Methyl 2-(3-hydroxycyclohexyl)acetate (Cis/Trans Mixture) Start->Inter Step 1: Hydrogenation 5% Ru/Al2O3, 50 bar H2 MeOH, 60°C End Methyl 2-(3-oxocyclohexyl)acetate (Target Ketone) Inter->End Step 2: Oxidation TEMPO (cat), NaOCl DCM/H2O, 0-5°C

Caption: Two-step scalable synthesis route. Step 1 achieves ring saturation; Step 2 achieves stereoconvergence via oxidation.

Step 1: High-Pressure Catalytic Hydrogenation

Objective: Reduction of the phenol ring without hydrogenolysis of the benzylic C-O bond or reduction of the ester.

Rationale for Catalyst Selection

While Palladium on Carbon (Pd/C) is a standard hydrogenation catalyst, it frequently causes hydrogenolysis of benzylic esters or phenols. Ruthenium on Alumina (5% Ru/Al2O3) is the preferred catalyst for this transformation because:

  • It effectively reduces phenols to cyclohexanols at moderate pressures.

  • It minimizes hydrogenolysis side reactions.

  • It prevents the reduction of the methyl ester functionality.

Protocol (Scale: 1.0 kg Input)
ParameterSpecification
Substrate Methyl 2-(3-hydroxyphenyl)acetate (1.0 kg, 6.02 mol)
Catalyst 5% Ru/Al2O3 (50 g, 5 wt% loading)
Solvent Methanol (5.0 L, 5 vol)
Pressure 50 bar (725 psi) H2
Temperature 60°C
Reaction Time 12–18 hours
Step-by-Step Methodology
  • Reactor Loading: In a 10 L Hastelloy or Stainless Steel high-pressure reactor, charge Methanol and Methyl 2-(3-hydroxyphenyl)acetate. Stir to dissolve.

  • Catalyst Charge: Under an inert nitrogen atmosphere, carefully add the 5% Ru/Al2O3 catalyst. Warning: Dry catalyst can be pyrophoric.[2] Wet with water or add as a slurry.

  • Purge: Seal the reactor. Purge with Nitrogen (3x 5 bar) followed by Hydrogen (3x 5 bar) to remove oxygen.

  • Reaction: Pressurize to 50 bar H2 and heat to 60°C. Set agitation to high shear (800-1000 rpm) to overcome gas-liquid mass transfer limitations.

  • Monitoring: Monitor H2 uptake. The reaction is complete when uptake ceases. Verify conversion by HPLC (Target: <0.5% starting material).

  • Work-up: Cool to 25°C. Vent H2 carefully. Filter the catalyst through a spark-proof filter (e.g., Celite bed) under nitrogen. Rinse the cake with Methanol (1 L).

  • Concentration: Concentrate the filtrate under reduced pressure (45°C) to yield Methyl 2-(3-hydroxycyclohexyl)acetate as a viscous oil (mixture of cis/trans isomers).

    • Expected Yield: >95%[3][4]

    • Purity: >98% (GC/HPLC)

Step 2: Anelli Oxidation (TEMPO/Bleach)

Objective: Selective oxidation of the secondary alcohol to the ketone using environmentally benign reagents.

Rationale for Method

Traditional Jones oxidation generates toxic Cr(VI) waste. Swern oxidation requires -78°C, which is energetically prohibitive at the kilogram scale. The Anelli Protocol (TEMPO/NaOCl) is chosen for:

  • Safety: Aqueous operation at 0°C.

  • Selectivity: Highly selective for primary/secondary alcohols over esters.

  • Cost: Uses cheap household bleach (NaOCl) as the stoichiometric oxidant.

Protocol (Scale: ~1.0 kg Intermediate Input)
ParameterSpecification
Substrate Methyl 2-(3-hydroxycyclohexyl)acetate (1.0 kg)
Catalyst TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (9.4 g, 1 mol%)
Co-Catalyst KBr (71.4 g, 10 mol%)
Oxidant 12-15% aq. NaOCl (Bleach) (~1.1 equiv)
Buffer NaHCO3 (saturated solution) to maintain pH 8.6–9.5
Solvent Dichloromethane (DCM) (5 L) or Ethyl Acetate
Step-by-Step Methodology
  • Preparation: Dissolve the alcohol intermediate (1.0 kg) in DCM (5 L) in a 20 L jacketed glass reactor. Cool to 0–5°C.[5]

  • Catalyst Addition: Add KBr dissolved in minimal water, followed by the TEMPO catalyst.

  • Oxidant Addition (Critical Step):

    • Add the aqueous NaOCl solution dropwise via a dosing pump.

    • Exotherm Control: Maintain internal temperature <10°C. The reaction is highly exothermic.

    • pH Control: Simultaneously monitor pH.[5] Maintain pH between 8.6 and 9.5 using saturated NaHCO3.

      • Why? pH < 8.5 leads to HOCl formation (safety hazard/chlorination byproducts). pH > 10 slows the reaction.

  • Completion: Stir at 0°C for 1 hour post-addition. Check HPLC/GC. If alcohol remains, add small aliquots of NaOCl.

  • Quenching: Quench excess oxidant by adding aqueous Sodium Thiosulfate (10% soln) until the starch-iodide test is negative.

  • Work-up: Separate phases. Extract the aqueous layer with DCM (2 x 1 L). Combine organics.

  • Washing: Wash combined organics with 1M HCl (to remove TEMPO residues) followed by Brine.

  • Isolation: Dry over MgSO4, filter, and concentrate. Distill the crude oil under high vacuum if high purity is required, or use directly.

Process Safety & Engineering Controls

Critical Hazard Assessment[1][6]
  • Hydrogenation: The primary risks are high-pressure H2 (flammability/explosion) and pyrophoric catalysts.[1]

    • Control: Use Class I, Div 1 rated electrical equipment. Ground all vessels to prevent static discharge. Handle catalysts under wet/inert conditions.[6]

  • Oxidation: The primary risk is thermal runaway and chlorine gas evolution.

    • Control: Ensure cooling capacity exceeds the heat of reaction (Qr). Use a dosing pump interlocked with a temperature sensor (stop addition if T > 10°C). Ensure scrubber is active for potential Cl2 off-gassing.

Equipment Diagram (Flow vs. Batch)

For multi-kilogram campaigns, a continuous flow hydrogenation setup (e.g., H-Cube or fixed bed trickle reactor) is superior to batch autoclaves for safety and efficiency.

EquipmentSetup H2_Source H2 Generator / Cylinder Mixer Gas-Liquid Mixer H2_Source->Mixer Gas Feed Feed_Pump HPLC Pump (Substrate in MeOH) Feed_Pump->Mixer Liquid Feed Reactor Packed Bed Reactor (Ru/Al2O3 Fixed Bed) Temp: 60°C Mixer->Reactor Mixed Phase BPR Back Pressure Regulator (50 bar) Reactor->BPR GL_Sep Gas-Liquid Separator BPR->GL_Sep GL_Sep->H2_Source Recycle (Optional) Collection Product Collection (Alcohol Intermediate) GL_Sep->Collection Liquid

Caption: Continuous flow hydrogenation setup minimizes H2 inventory and improves mass transfer.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualClear, colorless to pale yellow oil
Assay GC-FID / HPLC> 97.0% a/a
Water Content Karl Fischer< 0.5% w/w
Residual Solvents GC-HeadspaceMeOH < 3000 ppm, DCM < 600 ppm
Identification 1H-NMR / MSConforms to structure

Key NMR Signals (CDCl3):

  • 
     3.68 (s, 3H, -OCH 3)
    
  • 
     2.30-2.45 (m, methylene alpha to ketone)
    
  • 
     2.25 (d, alpha-acetate -CH 2-)
    

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Incomplete Hydrogenation Catalyst poisoning (S or N impurities)Repurify starting material; increase catalyst loading to 10%.
Ester Reduction (Over-reduction) Temperature/Pressure too highLower T to 50°C; ensure Ru catalyst is used, not Pt or Pd.
Low Yield in Oxidation pH drift < 8.0Check buffer capacity; add NaHCO3 more frequently.
Yellow Product Color Residual TEMPOWash organic layer with dilute ascorbic acid or HCl.

References

  • TEMPO Oxidation Protocol: Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives.[5] Organic Process Research & Development. (General reference for Anelli protocol).

  • Compound Data: PubChem. (2025).[4][7] Methyl 2-(3-oxocyclohexyl)acetate (CID 566095).[8] National Library of Medicine. Retrieved from [Link]

  • Safety in Hydrogenation: Chandra, T., & Zebrowski, J. P. (2015). Hazards associated with laboratory scale hydrogenations.[1][6] ACS Chemical Health & Safety. Retrieved from [Link]

  • Anelli Oxidation Mechanism: Organic Chemistry Portal. (n.d.). TEMPO (2,2,6,6-Tetramethylpiperidinyloxy).[9] Retrieved from [Link]

Disclaimer: This Application Note is for informational purposes only. All chemical operations should be performed by qualified personnel using appropriate safety equipment and engineering controls.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Transesterification Reactions in Methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for professionals navigating the complexities of chemical reactions in methanol. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-tested insights into a common yet critical challenge: avoiding and troubleshooting transesterification side reactions. This resource is structured to offer not just procedural steps, but the fundamental scientific reasoning behind them, ensuring your experiments are both successful and reproducible.

Transesterification, the process of exchanging the alkoxy group of an ester with that of an alcohol, is a powerful tool in organic synthesis. However, when methanol is used as a solvent or reagent, it can lead to unintended transesterification of ester-containing molecules, compromising yield, purity, and the overall integrity of your product. This guide provides a comprehensive framework for understanding, preventing, and resolving these side reactions.

Troubleshooting Guide: Addressing Transesterification Side Reactions

This section directly addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of probable causes and a step-by-step protocol for resolution.

Issue 1: Low Yield of the Desired Product and Presence of Methyl Ester Impurities

You've run a reaction to synthesize or modify a complex molecule containing an ester functional group, using methanol as a solvent. Upon analysis (e.g., by HPLC, GC-MS, or NMR), you observe a significantly lower yield of your target compound than expected, accompanied by a new peak corresponding to the methyl ester of your starting material or an intermediate.

Probable Causes:

  • Catalyst-Mediated Transesterification: The reaction conditions (e.g., presence of acid or base) are inadvertently catalyzing the transesterification of your ester with the methanol solvent.

  • Elevated Temperature: Higher reaction temperatures can provide the necessary activation energy for transesterification to occur, even in the absence of a strong catalyst.[1][2]

  • Prolonged Reaction Time: Extended exposure of the ester to methanol, especially under non-neutral pH or high-temperature conditions, increases the likelihood of the side reaction.

Troubleshooting Protocol:

  • Re-evaluate Your Catalyst:

    • Acid-Catalyzed Reactions: If using an acid catalyst (e.g., H₂SO₄, HCl), consider if a milder acid or a non-protic Lewis acid could achieve the desired transformation without promoting significant transesterification.[3] Acid-catalyzed transesterification proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[4]

    • Base-Catalyzed Reactions: If using a base (e.g., NaOH, KOH, NaOMe), be aware that even catalytic amounts can generate methoxide ions (CH₃O⁻), a potent nucleophile that readily attacks the ester carbonyl.[4][5] Consider using a non-nucleophilic base if its function is merely to deprotonate another species.

  • Optimize Reaction Temperature and Time:

    • Conduct a temperature-screening study. Run the reaction at a series of lower temperatures to find the minimum temperature required for the primary reaction to proceed at an acceptable rate.

    • Monitor the reaction progress more frequently to determine the point of maximum desired product formation before significant transesterification occurs. Quench the reaction as soon as the optimal conversion is reached.[6]

  • Solvent Substitution:

    • If the reaction chemistry allows, consider replacing methanol with a less nucleophilic, non-alcoholic solvent. Solvents like THF, acetonitrile, or dichloromethane are often suitable alternatives.

    • If an alcohol is required for solubility or as a reagent, evaluate if a more sterically hindered alcohol (e.g., isopropanol, tert-butanol) could be used. The bulkier alkoxy group is a poorer nucleophile, which can disfavor the transesterification side reaction.[7]

  • Employ Protecting Groups:

    • In complex syntheses where the ester is particularly labile, the use of protecting groups for other functional groups might be necessary to allow for milder reaction conditions overall, thus preserving the ester.[8][9]

Issue 2: Formation of Soap and Emulsions During Aqueous Workup

During the purification phase of a base-catalyzed reaction in methanol, you notice the formation of a thick emulsion or solid precipitate (soap) upon adding water, making phase separation difficult and leading to product loss.

Probable Causes:

  • Saponification: This is a classic side reaction in base-catalyzed transesterification, where the base hydrolyzes the ester to form a carboxylate salt (soap) and an alcohol.[1][2] The presence of water, either introduced with reagents or generated in situ, exacerbates this issue.[2][3]

  • High Concentration of Base: Using an excessive amount of a strong base catalyst significantly increases the rate of saponification.[1]

Troubleshooting Protocol:

  • Control Water Content:

    • Ensure all reagents and solvents, including the methanol, are anhydrous.[2] Use freshly dried solvents and handle hygroscopic bases with care.

    • The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.

  • Optimize Catalyst Loading:

    • Titrate your starting material to determine the minimum effective concentration of the base catalyst required for the primary reaction.

    • Consider using a milder base or a heterogeneous base catalyst that can be easily filtered off before workup, reducing the likelihood of saponification during purification.[10][11]

  • Modified Workup Procedure:

    • Instead of quenching the reaction with water, first, neutralize the basic catalyst with a stoichiometric amount of a weak acid (e.g., acetic acid or ammonium chloride solution) at a low temperature.

    • After neutralization, proceed with the aqueous extraction. This converts the carboxylate salts back into their corresponding carboxylic acids, which are typically more soluble in the organic phase and less likely to form stable emulsions.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is transesterification with methanol most likely to be a significant side reaction?

A1: Transesterification with methanol is most problematic under either acidic or basic conditions, especially with elevated temperatures and prolonged reaction times.[4][5] In base-catalyzed reactions, the formation of the highly nucleophilic methoxide ion is the primary driver.[4] In acid-catalyzed systems, protonation of the ester's carbonyl group activates it for nucleophilic attack by methanol.[4][12]

Q2: Can I use an excess of methanol to drive my primary reaction to completion without causing transesterification?

A2: While using a large excess of a reagent is a common strategy to drive a reaction to completion based on Le Châtelier's principle, in the case of methanol, this will also increase the concentration of the nucleophile responsible for the unwanted transesterification.[4][13] This approach should be used with caution and is only advisable if the desired reaction is significantly faster than the transesterification side reaction, which can be determined through kinetic studies.

Q3: Are there any catalysts that are less likely to promote transesterification in methanol?

A3: Yes, the choice of catalyst is critical.

  • Enzymatic Catalysts: Lipases can be highly selective and operate under mild conditions, often avoiding side reactions like transesterification if the substrate specificity is appropriate for the desired reaction but not the ester .[5]

  • Heterogeneous Catalysts: Solid acid or base catalysts can be beneficial.[10][11] Their contained nature can sometimes offer different selectivity compared to their homogeneous counterparts, and they are easily removed from the reaction mixture by filtration before product workup, which can prevent further side reactions during purification.[11][14]

  • Non-Nucleophilic Bases: If the purpose of the base is simply to act as a proton scavenger, using a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine is preferable to alkoxides or hydroxides.

Q4: How can I detect and quantify transesterification byproducts?

A4: Several analytical techniques are effective for this purpose:

  • Chromatography (HPLC, GC): These are the most common methods. A new peak corresponding to the methyl ester byproduct can be identified and quantified. Comparing the retention time to a known standard of the methyl ester can confirm its identity.

  • Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer allows for the determination of the molecular weight of the byproduct, confirming that a transesterification has occurred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The appearance of a sharp singlet around 3.7 ppm is a characteristic signal for the methyl group of a methyl ester, providing clear evidence of transesterification.

Q5: Is it possible to reverse an unwanted transesterification reaction?

A5: Yes, transesterification is a reversible, equilibrium-driven process.[4][13] To reverse an unwanted methylation, you can treat the product mixture with a large excess of the original alcohol from the ester in the presence of an acid or base catalyst. However, this adds extra steps to your synthesis. A more practical approach is to prevent the side reaction from occurring in the first place by carefully controlling reaction conditions. Another strategy is hydrolysis of the ester to the carboxylic acid, followed by re-esterification with the desired alcohol.[13][15]

Data & Protocols

Table 1: Key Factors Influencing Transesterification in Methanol
FactorImpact on TransesterificationMitigation Strategies
pH / Catalyst Strong acids or bases significantly accelerate the reaction.[4][5]Use the mildest possible catalyst; consider enzymatic or heterogeneous catalysts; use non-nucleophilic bases where applicable.
Temperature Higher temperatures increase the reaction rate.[1][2]Operate at the lowest effective temperature for the primary reaction.
Reaction Time Longer exposure increases the extent of the side reaction.Monitor the reaction and quench it once the desired conversion is achieved.
Water Content Promotes hydrolysis and, in basic media, saponification.[1][2]Use anhydrous reagents and solvents; run reactions under an inert atmosphere.[2]
Methanol Conc. A higher concentration of methanol can shift the equilibrium toward the methyl ester product.[4]Use the minimum amount of methanol required for the reaction or as a solvent; consider alternative, less nucleophilic solvents.
Protocol: Screening for Optimal Reaction Temperature
  • Setup: Prepare multiple identical reaction vials under an inert atmosphere.

  • Temperature Gradient: Place the vials in separate heating blocks set to a range of temperatures (e.g., 25°C, 40°C, 55°C, 70°C). The lowest temperature should be your starting point, and the highest should not exceed the boiling point of methanol unless using a sealed pressure vessel.[2]

  • Time-Course Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction in the aliquot by neutralizing the catalyst (e.g., with a weak acid for a basic reaction or a weak base for an acidic one) and diluting with a non-reactive solvent.

  • Analysis: Analyze the quenched samples by HPLC or GC to determine the ratio of the desired product to the transesterified byproduct at each time and temperature point.

  • Optimization: Select the temperature and time that provide the highest yield of the desired product with the lowest amount of the methyl ester impurity.

Visualizing the Mechanisms and Troubleshooting

Diagram 1: Catalytic Cycles of Transesterification

Transesterification_Mechanisms cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed B_Start Ester (RCOOR') + CH₃OH B_Methoxide Methoxide (CH₃O⁻) Formation (Base + CH₃OH) B_Tetrahedral Tetrahedral Intermediate B_Start->B_Tetrahedral Nucleophilic Attack by CH₃O⁻ B_Product Methyl Ester (RCOOCH₃) + R'O⁻ B_Tetrahedral->B_Product Elimination of R'O⁻ B_End R'O⁻ + CH₃OH → R'OH + CH₃O⁻ B_Product->B_End Proton Transfer A_Start Ester (RCOOR') + CH₃OH A_Protonation Protonated Ester (Carbonyl Activation) A_Start->A_Protonation Protonation by H⁺ A_Tetrahedral Tetrahedral Intermediate A_Protonation->A_Tetrahedral Nucleophilic Attack by CH₃OH A_ProtonTransfer Proton Transfer A_Tetrahedral->A_ProtonTransfer A_Elimination Elimination of R'OH A_ProtonTransfer->A_Elimination A_Product Methyl Ester (RCOOCH₃) A_Elimination->A_Product Deprotonation Troubleshooting_Workflow Start Unwanted Methyl Ester Detected Check_Conditions Review Reaction Conditions: - Catalyst (Acid/Base)? - Temperature? - Reaction Time? Start->Check_Conditions Is_Base Base-Catalyzed? Check_Conditions->Is_Base Is_Acid Acid-Catalyzed? Check_Conditions->Is_Acid Optimize_Base Reduce Catalyst Conc. Check for Water (Saponification) Consider Non-Nucleophilic Base Is_Base->Optimize_Base Yes Lower_Temp Lower Reaction Temperature Is_Base->Lower_Temp No Optimize_Acid Use Milder Acid Consider Lewis Acid Is_Acid->Optimize_Acid Yes Is_Acid->Lower_Temp No Optimize_Base->Lower_Temp Optimize_Acid->Lower_Temp Reduce_Time Reduce Reaction Time Lower_Temp->Reduce_Time Change_Solvent Change Solvent? (e.g., THF, ACN) Reduce_Time->Change_Solvent Solvent_Yes Substitute Methanol Change_Solvent->Solvent_Yes Yes Protecting_Group Consider Protecting Groups for labile esters Change_Solvent->Protecting_Group No End Problem Resolved Solvent_Yes->End Protecting_Group->End

Sources

Technical Guide: Chromatographic Separation of Cis and Trans 3-Hydroxy Isomers

[1]

Welcome to the Advanced Separations Support Center. This guide addresses the purification and analysis of diastereomers formed during the reduction of 3-ketones (e.g., cyclic 3-ketones,

1

Method Development Strategy (The "How-To")

Q: I have a crude reaction mixture of a reduced 3-hydroxy cyclic derivative. Which chromatographic mode should I choose first?

Recommendation: Do not default immediately to standard C18 Reversed-Phase (RP) unless you have prior success with similar scaffolds.[1] For 3-hydroxy isomers, Normal Phase (NP) or HILIC often provides superior selectivity due to stereoelectronic effects.[1]

The Scientific Rationale: In cyclic systems (like 3-hydroxycyclohexanecarboxylates), the cis and trans isomers often exhibit different hydrogen-bonding capabilities.[1]

  • Intramolecular H-bonding: The cis isomer (depending on ring size and substitution) may form an intramolecular hydrogen bond between the hydroxyl group and a neighboring functional group (e.g., carbonyl).[1] This "closes" the molecule, making it less polar and causing it to elute earlier in Normal Phase.

  • Intermolecular H-bonding: The trans isomer, often unable to bridge that internal gap, presents an open hydroxyl group that interacts strongly with the silanols of the stationary phase, leading to later elution.

If you must use Reversed-Phase (e.g., for LC-MS compatibility), select a column with alternative selectivity, such as PFP (Pentafluorophenyl) or C18-Polar Embedded , rather than a standard C18.[1]

Q: How does pH influence the separation of 3-hydroxy acids?

Answer: pH is the single most critical variable if your derivative has an ionizable group (e.g., carboxylic acid).

  • Low pH (2.0 - 3.0): Suppresses ionization of the carboxylic acid (

    
    ).[1] This forces the molecule into its neutral, protonated state. In this state, the hydrophobic difference between the cis and trans alkyl skeletons is maximized.
    
  • Intermediate/High pH: Ionization creates a dominant electrostatic effect that often masks the subtle steric differences between isomers, resulting in co-elution.

Protocol Note: Use 0.1% Formic Acid or 10-20 mM Ammonium Formate (pH 3.[1]0) as your aqueous buffer.[2]

Troubleshooting Common Issues

Issue 1: "I see two peaks, but the resolution ( ) is < 1.0."

Root Cause: The selectivity factor (

Corrective Actions:

  • Switch Organic Modifier: If using Acetonitrile (ACN), switch to Methanol (MeOH) . Methanol is a protic solvent and can participate in hydrogen bonding. It often amplifies the difference between the exposed -OH of the trans isomer and the shielded -OH of the cis isomer.

  • Lower the Temperature: Stereochemical separations are entropy-driven. Lowering the column temperature (e.g., from 40°C to 15-20°C) often increases resolution by reducing the kinetic energy that allows the molecules to "average out" their conformational differences.

Issue 2: "My 3-hydroxy product elutes as a broad, tailing peak."

Root Cause: This is classic "silanol overload." The free 3-hydroxyl group is interacting strongly with residual silanols on the silica support (secondary interactions).

Corrective Actions:

  • In Normal Phase: Add a polar modifier like 0.1% Triethylamine (TEA) or Ethanol to the mobile phase to block active sites.

  • In Reversed Phase: Use a "fully end-capped" column or a "hybrid particle" column (e.g., Waters BEH or Agilent Poroshell HPH) designed to resist basic interactions.[1]

Issue 3: "I cannot separate the isomers on any achiral column."

Advanced Solution: Use an Immobilized Polysaccharide Chiral Column (e.g., CHIRALPAK® IC or AD).

  • Why? Even though cis and trans are diastereomers (not enantiomers), the chiral cavities of these columns are highly shape-selective.[1] They act as "molecular sieves" that can discriminate the 3D-shape of cis vs. trans far better than a flat C18 surface. This is often the "silver bullet" for difficult diastereomeric separations.

Advanced Protocols & Data

Generic Method Development Protocol for 3-Hydroxy Isomers
StepParameterConditionPurpose
1 Column Silica (NP) or C18-Polar Embedded (RP)Maximize H-bond discrimination.[1]
2 Mobile Phase A Hexane (NP) or 0.1% Formic Acid/H2O (RP)Base solvent.
3 Mobile Phase B Ethanol/IPA (NP) or Methanol (RP)Protic modifiers enhance selectivity.
4 Gradient 5-40% B over 20 minShallow gradient to catch early eluters.
5 Temp 20°CLow temp favors steric separation.[1]
Visualization: Decision Logic for Isomer Separation

MethodSelectionStartStart: Reduced 3-Hydroxy MixtureSolubilityIs sample water soluble?Start->SolubilityRP_RouteReversed Phase (RP) RouteSolubility->RP_RouteYesNP_RouteNormal Phase (NP) RouteSolubility->NP_RouteNo (Lipophilic)RP_ColSelect C18-Polar EmbeddedMobile Phase: H2O/MeOH (Acidic)RP_Route->RP_ColNP_ColSelect Silica or Diol ColumnMobile Phase: Hexane/EthanolNP_Route->NP_ColCheck_ResCheck Resolution (Rs)RP_Col->Check_ResNP_Col->Check_ResGood_ResRs > 1.5Proceed to Prep/AnalysisCheck_Res->Good_ResSuccessBad_ResRs < 1.5Check_Res->Bad_ResFailureChiral_OptSwitch to Chiral Column(Amylose/Cellulose)Bad_Res->Chiral_OptIf Temp failsTemp_ModLower Temp to 15°CSwitch ACN -> MeOHBad_Res->Temp_ModFirst AttemptChiral_Opt->Good_ResTemp_Mod->Check_Res

Caption: Decision matrix for selecting the optimal chromatographic mode for 3-hydroxy diastereomers.

Case Study: 3-Hydroxycyclohexanecarboxylic Acid

The separation of cis- and trans-3-hydroxycyclohexanecarboxylic acid illustrates the principles above.

  • Challenge: The cis isomer can adopt a conformation where the hydroxyl and carboxyl groups are axial/equatorial in a way that permits H-bonding, whereas the trans isomer is more rigid.

  • Solution: While C18 columns struggle, chiral stationary phases (specifically Teicoplanin or Amylose-based) have shown excellent resolution for these "unusual amino acid" precursors and hydroxy-acids.[1]

  • Derivatization: If direct separation fails, converting the carboxylic acid to a methyl ester often improves peak shape, though it may reduce the H-bonding differential.

References

  • Separation of Steroid Isomers (Axial/Equatorial)

    • Chromatographic Separation of Steroid Hormones by Centrifugation Through Columns of Microparticul
    • Source: Oxford Academic.
    • [Link][1]

  • Chiral Stationary Phases for Diastereomers

    • High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary Phase. (Discusses cyclic amino/hydroxy acids).
    • Source: Missouri S&T / Journal of Chrom
    • [Link][1]

  • Fatty Acid Isomer Separation

    • Fatty Acid Analysis by HPLC - Separ
    • Source: AOCS Lipid Library.
    • [Link][1]

  • General Diastereomer Purification

    • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.
    • Source: Santai Science.
    • [Link]

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the GC-MS Fragmentation of Methyl 2-(3-oxocyclohexyl)acetate and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, the precise identification and quantification of molecular structures are paramount. Methyl 2-(3-oxocyclohexyl)acetate, a keto-ester of interest, presents a unique analytical challenge due to its dual functionality. This guide provides an in-depth exploration of its fragmentation behavior under Gas Chromatography-Mass Spectrometry (GC-MS) and offers a comparative perspective on alternative analytical strategies, empowering you to make informed decisions in your experimental design.

The Power of Fragmentation: Unraveling the Structure of Methyl 2-(3-oxocyclohexyl)acetate with GC-MS

Gas Chromatography-Mass Spectrometry stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds. Its strength lies in the combination of chromatographic separation and mass-based detection, providing a unique fingerprint for each analyte. The key to this identification is the predictable fragmentation of molecules upon electron ionization (EI), a process that generates a characteristic mass spectrum.

Predicted Electron Ionization (EI) Fragmentation Pattern

Upon entering the mass spectrometer's ion source, Methyl 2-(3-oxocyclohexyl)acetate will be bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 170. This molecular ion is often unstable and will undergo a series of fragmentation reactions to yield smaller, more stable charged fragments.

Key Predicted Fragmentation Pathways:

  • α-Cleavage: The presence of the carbonyl group on the cyclohexanone ring makes the adjacent carbon-carbon bonds susceptible to cleavage.[4] This is a dominant fragmentation pathway for cyclic ketones.[4] We can anticipate two primary α-cleavage events:

    • Loss of the acetate side chain: Cleavage of the bond between the cyclohexyl ring and the acetate group would result in a fragment corresponding to the cyclohexanone ring, which could then undergo further fragmentation.

    • Ring opening: Cleavage of the C-C bonds within the ring adjacent to the carbonyl group is also a characteristic fragmentation for cyclohexanones.

  • McLafferty Rearrangement: This is a hallmark fragmentation for carbonyl compounds possessing a γ-hydrogen.[3] In Methyl 2-(3-oxocyclohexyl)acetate, the hydrogens on the C5 carbon of the cyclohexanone ring and the hydrogens on the methylene bridge of the acetate side chain are potential candidates for a McLafferty-type rearrangement. This involves the transfer of a hydrogen atom to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the β-bond, resulting in the elimination of a neutral molecule.

  • Ester-specific Fragmentations: The methyl ester group will also contribute to the fragmentation pattern. Common fragmentations include the loss of the methoxy group (•OCH₃, m/z 31) to form an acylium ion, or the loss of the entire methoxycarbonyl group (•COOCH₃, m/z 59).

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of Methyl 2-(3-oxocyclohexyl)acetate

m/z Predicted Fragment Ion Proposed Fragmentation Mechanism
170[C₉H₁₄O₃]⁺˙Molecular Ion
139[C₇H₇O₃]⁺Loss of •OCH₃ (31)
113[C₆H₉O₂]⁺Loss of •CH₂COOCH₃ (57) via α-cleavage
98[C₆H₁₀O]⁺˙Cleavage of the acetate side chain
85[C₅H₅O]⁺Further fragmentation of the cyclohexanone ring
74[C₃H₆O₂]⁺˙McLafferty rearrangement involving the ester group
55[C₄H₇]⁺Characteristic fragment from cyclohexanone ring fragmentation
43[CH₃CO]⁺Acylium ion from the acetate group

Visualizing the Fragmentation Cascade

To better understand the complex series of events following ionization, the predicted fragmentation pathways can be visualized using a diagram.

fragmentation_pathway M Methyl 2-(3-oxocyclohexyl)acetate (m/z 170) frag1 [M - OCH3]+ (m/z 139) M->frag1 -•OCH3 frag2 [M - CH2COOCH3]+ (m/z 113) M->frag2 -•CH2COOCH3 (α-cleavage) frag3 Cyclohexanone radical cation (m/z 98) M->frag3 Side-chain cleavage frag5 [C3H6O2]+• (m/z 74) M->frag5 McLafferty Rearrangement frag7 [CH3CO]+ (m/z 43) M->frag7 -•C7H11O frag4 [C5H5O]+ (m/z 85) frag3->frag4 frag6 [C4H7]+ (m/z 55) frag3->frag6

Figure 1: Predicted major fragmentation pathways of Methyl 2-(3-oxocyclohexyl)acetate in EI-MS.

Beyond GC-MS: A Comparative Look at Alternative Analytical Techniques

While GC-MS is a powerful tool, it is not without its limitations. The requirement for analyte volatility and thermal stability can sometimes necessitate derivatization, which adds complexity to sample preparation. For a comprehensive analytical strategy, it is prudent to consider alternative and complementary techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5][6] A key advantage of HPLC is its suitability for analyzing non-volatile and thermally labile compounds without the need for derivatization.

Comparison of GC-MS and HPLC for the Analysis of Methyl 2-(3-oxocyclohexyl)acetate

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, detection by mass.Separation based on polarity, detection by various methods (e.g., UV, MS).
Sample Volatility Requires volatile or semi-volatile analytes. Derivatization may be needed.Suitable for non-volatile and thermally unstable compounds.
Derivatization Often necessary for keto-esters to prevent tautomerism and improve volatility.Generally not required.
Sensitivity High sensitivity, especially in selected ion monitoring (SIM) mode.Sensitivity depends on the detector; can be very high with MS detection.
Identification Provides structural information through fragmentation patterns.Identification based on retention time; confirmation requires a mass-selective detector (LC-MS).
Instrumentation Requires a gas chromatograph coupled to a mass spectrometer.Requires a liquid chromatograph with a suitable detector (e.g., UV, DAD, MS).
The Challenge of Tautomerism and the Necessity of Derivatization in GC-MS

A significant consideration for the GC-MS analysis of keto-esters is the phenomenon of keto-enol tautomerism. Methyl 2-(3-oxocyclohexyl)acetate can exist in equilibrium between its keto and enol forms. This can lead to poor chromatographic peak shapes (e.g., tailing or multiple peaks) and inaccurate quantification.

To overcome this, a two-step derivatization procedure is highly recommended before GC-MS analysis.[7][8]

  • Methoximation: The ketone group is reacted with methoxyamine hydrochloride to form a stable methoxime derivative. This prevents enolization.

  • Silylation: The active hydrogen on the enol form (if present) and any other active hydrogens can be replaced with a trimethylsilyl (TMS) group using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This increases the volatility and thermal stability of the analyte.

derivatization_workflow Sample Sample containing Methyl 2-(3-oxocyclohexyl)acetate Methoximation Step 1: Methoximation (Methoxyamine HCl) Sample->Methoximation Prevents enolization Silylation Step 2: Silylation (BSTFA) Methoximation->Silylation Increases volatility GCMS GC-MS Analysis Silylation->GCMS

Sources

13C NMR peak assignment for Methyl 2-(3-oxocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 13C NMR Peak Assignment of Methyl 2-(3-oxocyclohexyl)acetate

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful, non-destructive technique for elucidating the carbon framework of a molecule. This guide offers a detailed, predictive analysis of the 13C NMR spectrum of Methyl 2-(3-oxocyclohexyl)acetate, a compound featuring both a cyclic ketone and a methyl ester functionality.

This document moves beyond a simple listing of chemical shifts. As a senior application scientist, the aim is to provide a comprehensive, instructional comparison guide. We will dissect the expected 13C NMR spectrum of the target molecule by comparing it with the known spectral data of its constituent structural motifs: cyclohexanone and methyl acetate. This approach not only facilitates the assignment of the 13C NMR peaks but also reinforces the fundamental principles of chemical shift theory.

The Logic of 13C NMR Chemical Shifts: A Primer

In 13C NMR spectroscopy, the chemical shift (δ) of a carbon nucleus is highly dependent on its local electronic environment.[1] Electronegative atoms, such as oxygen, withdraw electron density from adjacent carbons, a phenomenon known as deshielding. This deshielding effect causes the carbon nucleus to experience a stronger magnetic field, resulting in a downfield shift to a higher ppm value.[1] Conversely, carbons in electron-rich environments are shielded and appear upfield at lower ppm values. The hybridization of the carbon atom also plays a crucial role; sp2-hybridized carbons (like those in carbonyls and alkenes) resonate significantly downfield compared to sp3-hybridized carbons.[1]

Predicting the 13C NMR Spectrum of Methyl 2-(3-oxocyclohexyl)acetate

To predict the 13C NMR spectrum of our target molecule, we will analyze the structure in two parts: the cyclohexanone ring and the methyl acetate side chain. We will then consider the electronic effects of these groups on each other.

The Molecular Structure

Below is the structure of Methyl 2-(3-oxocyclohexyl)acetate with each carbon atom numbered for clear reference in the subsequent analysis.

Caption: Structure of Methyl 2-(3-oxocyclohexyl)acetate with carbon numbering.

Detailed Peak Assignment and Rationale

Carbon NumberPredicted Chemical Shift (ppm)Rationale and Comparison with Model Compounds
C3 (Ketone C=O) ~210The carbonyl carbon of a ketone is the most deshielded carbon in the molecule, typically appearing in the range of 205-220 ppm.[1] For cyclohexanone itself, the carbonyl carbon resonates at approximately 211.7 ppm.[2] The substituent at the 3-position is not expected to significantly alter this chemical shift.
C8 (Ester C=O) ~172The carbonyl carbon of an ester is also significantly deshielded, but less so than a ketone, with a typical range of 170-185 ppm.[1] In methyl acetate, the ester carbonyl appears around 171 ppm.
C9 (OCH3) ~51The methyl carbon of the ester group is directly attached to an electronegative oxygen atom, causing a downfield shift. In methyl acetate, this carbon appears at approximately 51.8 ppm.
C2, C4 (α-carbons to ketone) ~40-48The carbons alpha to the ketone carbonyl (C2 and C4) are deshielded by the carbonyl group. In unsubstituted cyclohexanone, these carbons appear at around 42.0 ppm.[2] C2 will be further downfield due to the substitution of the acetate group.
C6 (β-carbon to ketone) ~30-38This carbon is beta to the carbonyl group.
C1, C5 (γ and β'-carbons) ~25-35These carbons are further from the electron-withdrawing groups and will appear in the typical alkane region.
C7 (CH2 of acetate) ~30-35This methylene carbon is adjacent to the cyclohexyl ring and the ester carbonyl, placing it in a moderately deshielded environment.

Comparative Data Summary

Carbon AtomCyclohexanone (Experimental, ppm)[2]Methyl Acetate (Experimental, ppm)Methyl 2-(3-oxocyclohexyl)acetate (Predicted, ppm)
C=O (Ketone)211.7-~210
C=O (Ester)-~171~172
OCH3-~51.8~51
α-Carbons (to C=O)42.0-~40-48
β-Carbons (to C=O)27.1-~30-38
γ-Carbon (to C=O)25.1-~25-35
CH2 (acetate)--~30-35

Experimental Protocol: Acquiring a 13C NMR Spectrum

The following is a generalized protocol for the acquisition of a 13C NMR spectrum for a small organic molecule like Methyl 2-(3-oxocyclohexyl)acetate.

Workflow for 13C NMR Spectrum Acquisition

Caption: Standard workflow for acquiring a 13C NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation: Dissolve approximately 10-50 mg of Methyl 2-(3-oxocyclohexyl)acetate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3). The choice of solvent is critical as it must dissolve the sample and provide a deuterium signal for the instrument's lock system.[2]

  • NMR Instrument Setup:

    • Insert the NMR tube containing the sample into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.

    • Tune and match the probe to the 13C frequency to maximize signal sensitivity.

    • Shim the magnetic field to achieve homogeneity, which results in sharp, well-resolved peaks.

  • Data Acquisition:

    • Set up a standard proton-decoupled 13C NMR experiment. Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon.[3]

    • Set appropriate acquisition parameters, including the spectral width, acquisition time, and relaxation delay.

    • Due to the low natural abundance of the 13C isotope (~1.1%), multiple scans (from hundreds to thousands) are typically acquired and averaged to achieve an adequate signal-to-noise ratio.[2]

  • Data Processing:

    • The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform.

    • The spectrum is then phased to ensure all peaks are in the absorptive mode.

    • A baseline correction is applied to produce a flat baseline.

  • Spectral Analysis:

    • The chemical shifts of the peaks are referenced, typically to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.

    • The number of peaks corresponds to the number of chemically non-equivalent carbons in the molecule.[4]

    • The chemical shift of each peak is used to infer the electronic environment of the corresponding carbon atom.

Conclusion

This guide provides a robust framework for the prediction and assignment of the 13C NMR spectrum of Methyl 2-(3-oxocyclohexyl)acetate. By leveraging comparative data from simpler, related molecules and understanding the fundamental principles of chemical shift theory, researchers can confidently interpret the 13C NMR spectrum of this and similar molecules. While a definitive assignment requires an experimental spectrum, the predictive analysis presented here serves as a valuable tool for structural verification and a deeper understanding of NMR spectroscopy.

References

  • PubChem. Methyl 2-(3-oxocyclohexyl)acetate. National Center for Biotechnology Information. [Link]

  • Reich, H. J. 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • PubChem. Methyl 2-(3-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. [Link]

  • Gable, K. 13C NMR Chemical Shift. Oregon State University. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis of chemical shifts ppm. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). [Link]

  • ResearchGate. Synthesis, Crystal Structure and Spectral Characterization of 5-Methyl-2-(Propan-2-yl)Cyclohexyl Cyanoacetate and 1,3,3-Trimethylbicyclo[2.2.1]Heptan-2-yl Cyanoacetate. [Link]

  • ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Link]

  • Doc Brown's Chemistry. C-13 NMR SPECTROSCOPY INDEX. [Link]

  • CAS. NMR Database for Faster Structural Data. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Google Patents.
  • ACS Publications. Chemoinformatic Characterization of NAPROC-13: A Database for Natural Product 13C NMR Dereplication. [Link]

  • MDPI. Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm. [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

Sources

A Researcher's Guide to Thin-Layer Chromatography of Methyl 2-(3-oxocyclohexyl)acetate: A Comparative Analysis of Ethyl Acetate/Hexane Mobile Phases

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the purification and analysis of intermediates are paramount. Methyl 2-(3-oxocyclohexyl)acetate, a versatile building block, presents a common challenge: its polarity, dictated by the presence of both a ketone and an ester functional group, requires a carefully optimized chromatographic method for effective separation and monitoring. This guide provides a comprehensive, data-driven comparison of various ethyl acetate/hexane solvent systems for the Thin-Layer Chromatography (TLC) analysis of this keto-ester. We will delve into the principles behind solvent selection, provide detailed experimental protocols, and offer insights to empower researchers to achieve reproducible and high-resolution separations.

The Critical Role of Solvent Polarity in TLC

Thin-Layer Chromatography (TLC) separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (the solvent system).[1][2][3] The polarity of the mobile phase is a critical parameter that dictates the migration of the analyte.[4] A more polar solvent system will have a stronger affinity for the polar analyte, causing it to travel further up the TLC plate, resulting in a higher Retention Factor (Rf).[5][6] Conversely, a less polar solvent system will result in stronger interactions between the analyte and the stationary phase, leading to a lower Rf value.[2]

The ethyl acetate/hexane system is a workhorse in organic chemistry, offering a tunable polarity range suitable for a wide array of compounds.[5][7] Hexane, a non-polar solvent, and ethyl acetate, a moderately polar solvent, can be blended in various ratios to achieve the desired separation. For a molecule like Methyl 2-(3-oxocyclohexyl)acetate, which possesses moderately polar functional groups (a ketone and an ester), a mixture of these two solvents is ideal.[8]

Experimental Design: A Comparative Study

This guide presents a systematic approach to determining the optimal ethyl acetate/hexane ratio for the TLC analysis of Methyl 2-(3-oxocyclohexyl)acetate. We will compare five different solvent systems with increasing polarity. The goal is to identify a system that provides an Rf value ideally between 0.2 and 0.8, which allows for clear and reproducible measurements.[1][4]

Materials and Methods

Materials:

  • Methyl 2-(3-oxocyclohexyl)acetate (analyte)

  • Silica gel 60 F254 TLC plates

  • Ethyl acetate (reagent grade)

  • n-Hexane (reagent grade)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain

Experimental Protocol:

  • Preparation of the Analyte Solution: Prepare a dilute solution of Methyl 2-(3-oxocyclohexyl)acetate (approximately 1-2 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Preparation of Mobile Phases: Prepare the following ethyl acetate/hexane solvent systems (v/v):

    • 10% Ethyl Acetate / 90% Hexane

    • 20% Ethyl Acetate / 80% Hexane

    • 30% Ethyl Acetate / 70% Hexane

    • 40% Ethyl Acetate / 60% Hexane

    • 50% Ethyl Acetate / 50% Hexane

  • TLC Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[8] Mark evenly spaced points along the baseline for spotting.

  • Spotting: Using a capillary tube, carefully spot the analyte solution onto the marked points on the baseline.[8] Ensure the spots are small and concentrated to prevent streaking.

  • Development: Pour a small amount (0.5 to 1 cm depth) of the desired mobile phase into the developing chamber and cover it to allow the atmosphere to become saturated with solvent vapors.[9] Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[8] Allow the solvent to ascend the plate until it is approximately 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[6]

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm).[10][11] The compound should appear as a dark spot against the fluorescent background. Circle the spot with a pencil.

    • For chemical visualization, dip the plate into a 2,4-DNPH staining solution. Ketones will react to form yellow-to-orange spots.[8][10][12][13]

  • Rf Value Calculation: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Rf value using the following formula:[3][14]

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

TLC_Workflow cluster_prep Preparation cluster_tlc TLC Procedure cluster_vis Visualization & Analysis Prep_Analyte Prepare Analyte Solution Spot_Plate Spot Analyte on TLC Plate Prep_Analyte->Spot_Plate Prep_Solvent Prepare Solvent Systems (10-50% EtOAc/Hexane) Develop_Plate Develop Plate in Chamber Prep_Solvent->Develop_Plate Spot_Plate->Develop_Plate Dry_Plate Dry Plate Develop_Plate->Dry_Plate UV_Vis Visualize under UV Light Dry_Plate->UV_Vis Stain_Vis Stain with 2,4-DNPH UV_Vis->Stain_Vis Calc_Rf Calculate Rf Values Stain_Vis->Calc_Rf

Results and Discussion: A Comparative Analysis

The following table provides a template for recording the experimental results. The expected trend is that as the percentage of ethyl acetate in the mobile phase increases, the Rf value of Methyl 2-(3-oxocyclohexyl)acetate will also increase due to the increased polarity of the solvent system.[5]

% Ethyl Acetate in HexaneObserved Rf ValueSpot Characteristics (e.g., round, streaking)
10%
20%
30%
40%
50%

Interpreting the Results:

  • Low Rf Values (e.g., < 0.2): At lower percentages of ethyl acetate (e.g., 10%), the mobile phase is not polar enough to effectively move the analyte up the plate. The compound will remain near the baseline, indicating strong adsorption to the silica gel. This is not ideal for separation.[1]

  • High Rf Values (e.g., > 0.8): At higher percentages of ethyl acetate (e.g., 50%), the mobile phase is highly polar, causing the analyte to travel with or near the solvent front. This also results in poor separation from other potential components in a mixture.[1][6]

  • Optimal Rf Values (0.2 - 0.8): The goal is to find a solvent system that yields an Rf value in this range. A system providing an Rf of approximately 0.3-0.5 is often considered optimal for subsequent preparative column chromatography.[15]

Polarity_Rf_Relationship cluster_solvent Mobile Phase Polarity cluster_rf Resulting Rf Value Low_Polarity Low Polarity (e.g., 10% EtOAc) Low_Rf Low Rf (e.g., < 0.2) Low_Polarity->Low_Rf leads to High_Polarity High Polarity (e.g., 50% EtOAc) High_Rf High Rf (e.g., > 0.8) High_Polarity->High_Rf leads to

Conclusion and Recommendations

This guide provides a robust framework for determining the optimal TLC conditions for Methyl 2-(3-oxocyclohexyl)acetate using ethyl acetate/hexane solvent systems. While specific Rf values are dependent on the precise experimental conditions, this comparative approach empowers researchers to systematically identify the ideal mobile phase for their specific application.[9][16] For routine monitoring of reactions involving this compound, a solvent system that provides an Rf value in the range of 0.3-0.5 is recommended for achieving the best resolution. The detailed protocol and theoretical background provided herein serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.

References

  • Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). Chemistry LibreTexts. [Link]

  • Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

  • Mastering Thin Layer Chromatography (TLC) Techniques - Practical Science. (2025, September 4). Practical Science. [Link]

  • TLC Visualization Reagents - EPFL. (n.d.). EPFL. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (2020, January 2). Chemistry Hall. [Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - alwsci. (2025, September 2). alwsci. [Link]

  • Thin Layer Chromatography. (n.d.). [Source organization not identified]. [Link]

  • Visualising plates - Chemistry Teaching Labs - University of York. (n.d.). University of York. [Link]

  • Determining a solvent system - Chemistry Teaching Labs - University of York. (n.d.). University of York. [Link]

    • Thin Layer Chromatography. (n.d.). [Source organization not identified]. [Link]

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Thin-Layer Chromatography and Rf Values (14.1.1) | OCR A-Level Chemistry Notes. (n.d.). Save My Exams. [Link]

  • 6.2: Thin Layer Chromatography (TLC) - Chemistry LibreTexts. (2020, April 17). Chemistry LibreTexts. [Link]

  • Thin Layer Chromatography - Chemistry Online @ UTSC. (n.d.). University of Toronto Scarborough. [Link]

  • D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • FLASH OPTIMIZATION - Brian H. Northrop. (n.d.). [Source organization not identified]. [Link]

  • Solved 5. (a) Calculate the Rf values for compounds X, Y, | Chegg.com. (2019, February 24). Chegg. [Link]

  • Calculating retention factors for TLC | AP Chemistry | Khan Academy - YouTube. (2013, September 17). Khan Academy. [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal of Methyl 2-(3-oxocyclohexyl)acetate

[1]

Executive Summary: Immediate Action Plan

Waste Stream: Non-Halogenated Organic Solvent/Chemical Waste. RCRA Classification (USA): Likely D001 (Ignitable) depending on flash point; treated as hazardous organic waste. Critical Segregation: Do NOT mix with halogenated solvents (e.g., DCM, Chloroform) or strong oxidizers. Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Identity & Hazard Profiling

Before initiating disposal, you must validate the chemical identity to ensure it matches the waste profile. Methyl 2-(3-oxocyclohexyl)acetate is a functionalized cyclohexane derivative often used as a pharmaceutical intermediate.[1]

Parameter Data
Chemical Name Methyl 2-(3-oxocyclohexyl)acetate
CAS Number 2808-12-0
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
Physical State Liquid (typically) or low-melting solid
Solubility Low water solubility; soluble in organic solvents
Flash Point >60°C (Estimated); Treat as Combustible
GHS Hazard Classification[1][2][4][5][6][7]
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2]

Pre-Disposal Stabilization & Assessment

Expert Insight: As a Senior Application Scientist, I emphasize that "disposal" begins at the bench, not the waste drum. Instability in waste containers is a leading cause of laboratory accidents.

Step 1: Purity & Reactivity Check[1]
  • Quenching: If the material is a reaction byproduct, ensure all reactive reagents (e.g., Lithium Aluminum Hydride, strong acids) used in the synthesis are fully quenched. The ester group is susceptible to hydrolysis; ensure the pH is between 4–9 before bulking.

  • Peroxide Validation: While this specific molecule is not a Class A peroxide former, if it has been stored in solvents like THF or Diethyl Ether, test for peroxides using starch-iodide paper before consolidation.[1]

Step 2: Phase Separation
  • Aqueous vs. Organic: Due to its low water solubility, this compound will form a biphasic layer if mixed with water. Do not pour down the drain. It must be separated into the organic waste stream.

Segregation Protocol: The "Self-Validating" System

To prevent cross-contamination and dangerous exotherms, follow this segregation logic. This system is "self-validating" because the waste stream choice forces a safety check (e.g., checking for halogens).

Disposal Decision Tree

DisposalFlowStartWaste: Methyl 2-(3-oxocyclohexyl)acetateIsPureIs the waste pure chemical?Start->IsPureIsMixedIs it mixed with other solvents?IsPure->IsMixedNo (Reaction Mix)StreamAStream A: Non-Halogenated Organic(Preferred Route)IsPure->StreamAYes (Pure Liquid/Solid)CheckOxidizerIs it mixed with Oxidizers?(HNO3, Peroxides)IsMixed->CheckOxidizerCheckHalogenDoes mixture contain Halogens?(Cl, Br, F, I)CheckHalogen->StreamANo (e.g. Acetone, Ethyl Acetate)StreamBStream B: Halogenated Organic(Acceptable but Costly)CheckHalogen->StreamBYes (e.g. DCM, Chloroform)CheckOxidizer->CheckHalogenNoStreamCStream C: High Hazard Separation(Do Not Bulk)CheckOxidizer->StreamCYes

Figure 1: Decision logic for segregating Methyl 2-(3-oxocyclohexyl)acetate waste. Blue nodes indicate decision points; Green indicates the target stream.

Detailed Disposal Procedures

Scenario A: Liquid Waste (Bulking)
  • Container Selection: Use High-Density Polyethylene (HDPE) or glass carboys. Avoid metal containers if the waste is acidic.[4]

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "Methyl 2-(3-oxocyclohexyl)acetate, [Other Solvents]"[1]

    • Hazard Checkbox: Irritant, Flammable (if mixed with flammable solvents).

  • Transfer: Use a funnel to prevent spills. Leave 10% headspace in the container for thermal expansion.

  • Log: Record the volume added to the laboratory waste log.

Scenario B: Solid Waste & Spill Cleanup

If the material is solid or has been spilled:[1][4][5][6]

  • Absorbent: Use vermiculite, sand, or clay-based absorbents. Do not use paper towels for large spills as they increase flammability surface area.

  • Collection: Sweep absorbed material into a wide-mouth HDPE jar or a double-lined polyethylene bag.

  • Tagging: Label as "Solid Debris Contaminated with Methyl 2-(3-oxocyclohexyl)acetate."

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a small volume of a compatible solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste (Stream A) container. Do not pour rinsate down the sink.

  • Defacing: Cross out the original label and mark "EMPTY."

  • Disposal: Discard the clean, defaced bottle in standard glass/trash recycling (verify with local EHS rules).

Regulatory & Compliance Context

Why Segregate Halogens?

We strictly separate this ester from halogenated solvents (like Dichloromethane) because incineration of halogens produces acidic gases (HCl) and can generate dioxins. Non-halogenated waste streams (Stream A) are often used as auxiliary fuel in cement kilns, a more sustainable and cost-effective disposal method [1].

RCRA Codes (US Specific)

While Methyl 2-(3-oxocyclohexyl)acetate is not explicitly "P" or "U" listed by the EPA, it falls under the "Characteristic" waste definitions if it exhibits ignitability.[1]

  • D001: Ignitable Waste (if flash point < 60°C or if mixed with flammable solvents).

  • General Organic: If flash point > 60°C, it is managed as non-regulated chemical waste but must still be incinerated, not landfilled [2].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024).[7] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1]

  • PubChem. (2024). Methyl 2-(3-oxocyclohexyl)acetate Compound Summary. National Library of Medicine. [1]

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